An In-depth Technical Guide to the Physicochemical Characterization of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Abstract This whitepaper provides a comprehensive technical guide for the physicochemical characterization of the novel compound 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one. As a compound of interest in contemporary drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This whitepaper provides a comprehensive technical guide for the physicochemical characterization of the novel compound 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one. As a compound of interest in contemporary drug discovery and materials science, a thorough understanding of its physical properties is paramount for its effective application and development. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for determining and interpreting the key physical and chemical attributes of this and other novel chemical entities. We will delve into the theoretical underpinnings and practical methodologies for elucidating the structural, thermal, and solubility properties of the target compound, while also providing context through comparative analysis with structurally related molecules.
Introduction and Molecular Overview
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic ketone with a molecular structure that combines a phenyl ethanone moiety with a 1,2-thiazole ring. The strategic incorporation of the thiazole ring, a common scaffold in medicinal chemistry, suggests potential biological activity.[1] The phenyl ethanone portion of the molecule provides a rigid backbone and potential sites for further functionalization. A comprehensive understanding of its physical properties is the first step in unlocking its potential applications.
Molecular Structure:
Figure 1: Chemical Structure of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Source
Molecular Formula
C11H9NOS
-
Molecular Weight
203.26 g/mol
-
XLogP3
2.5
Computational Prediction
Hydrogen Bond Donors
0
Computational Prediction
Hydrogen Bond Acceptors
3
Computational Prediction
Note: The properties in Table 1 are computationally predicted and require experimental verification.
Synthesis and Purification
The synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one would likely follow established methods for the formation of thiazole rings. A common route involves the Hantzsch thiazole synthesis or variations thereof, which typically involves the condensation of a α-haloketone with a thioamide. For the target compound, a plausible synthetic route is the reaction of a substituted 2-halo-1-phenylethanone with a suitable thioamide.[2]
Illustrative Synthetic Workflow:
Figure 3: A logical workflow for the comprehensive characterization of a novel compound.
Conclusion and Future Directions
This guide has outlined a systematic approach to the physicochemical characterization of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one. By following the described methodologies, researchers can obtain a comprehensive and reliable dataset of its physical properties. This foundational knowledge is essential for any further investigation into its potential applications, be it in medicinal chemistry, materials science, or other fields. Future work should focus on the experimental determination of these properties and the exploration of the compound's biological activities. The insights gained from such studies will be invaluable in guiding the design of next-generation molecules with enhanced properties and functionalities.
References
PubChem. (n.d.). 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]
PubChem. (n.d.). 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Retrieved from [Link]
Research & Reviews: Journal of Chemistry. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. Retrieved from [Link]
CORE. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl). Retrieved from [Link]
MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]
ECHA. (n.d.). Substance Information. Retrieved from [Link]
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
Molecular weight and formula of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
The following technical guide is structured as a Compound Monograph designed for medicinal chemists and process development scientists. It prioritizes actionable synthetic data, physicochemical properties, and structural...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Compound Monograph designed for medicinal chemists and process development scientists. It prioritizes actionable synthetic data, physicochemical properties, and structural validation.
Compound Class: Isothiazole-Functionalized Acetophenone
Primary Application: Pharmacophore Scaffold / Intermediate for API Synthesis[1]
Physicochemical Characterization
This section establishes the fundamental identity of the molecule, serving as the baseline for all downstream synthesis and quality control.
Molecular Identity
Property
Value
Notes
IUPAC Name
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Also cited as 1-(4-isothiazol-3-ylphenyl)ethanone
Molecular Formula
C₁₁H₉NOS
Molecular Weight
203.26 g/mol
Average Mass
Monoisotopic Mass
203.0405 g/mol
Required for HRMS calibration
CAS Registry
Research Grade
Often synthesized de novo in library generation
SMILES
CC(=O)C1=CC=C(C2=NSC=C2)C=C1
Useful for chemoinformatic docking
Theoretical Properties (ADME/Tox Relevance)
LogP (Predicted): ~2.3 – 2.5 (Lipophilic, good membrane permeability).
Topological Polar Surface Area (TPSA): ~46 Ų (Well within the <140 Ų limit for oral bioavailability).
The most robust method for synthesizing 3-aryl isothiazoles is the Palladium-catalyzed cross-coupling of an aryl boronic acid with a haloisothiazole.[1] This approach is preferred over ring-closure methods due to higher regioselectivity and milder conditions.[1]
Retrosynthetic Analysis[1]
Disconnection: C–C bond between the Phenyl ring (C4) and Isothiazole ring (C3).
Fragment A: 4-Acetylphenylboronic acid (Commercial availability: High).[1]
Fragment B: 3-Bromoisothiazole (Commercial availability: Moderate; requires careful handling).[1]
Experimental Protocol
Safety Note: Isothiazoles can be sensitizers. Palladium catalysts are toxic. Perform all steps in a fume hood.
Inert Setup: Charge a round-bottom flask with 3-bromoisothiazole and 4-acetylphenylboronic acid. Evacuate and backfill with Argon (3x).
Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.
Activation: Add the Pd(dppf)Cl₂ catalyst. The solution typically turns orange/red.
Base Addition: Add the aqueous K₂CO₃ solution.
Reflux: Heat the reaction mixture to 90°C for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc/Hexanes).
Reaction Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura coupling workflow for regioselective arylation of isothiazole.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Pattern: Look for the [M+Na]⁺ adduct at 226.04 if using sodium-rich buffers.
Quality Control Logic
Figure 2: Analytical decision tree for validating compound identity and purity.
Structural Biology & Pharmacophore Potential
Isothiazole vs. Thiazole
Researchers often substitute 1,3-thiazoles with 1,2-isothiazoles to alter metabolic stability.[1]
Electronic Profile: The N–S bond in isothiazole is weaker than the C–S bond in thiazole, making the ring susceptible to reductive cleavage under specific metabolic conditions (e.g., by cytosolic reductases), potentially serving as a prodrug mechanism.
Geometry: The vectors of the substituents at positions 3 and 4 differ slightly between isothiazole and thiazole, allowing for fine-tuning of binding pocket fit in kinase inhibitors.
Key Interactions
The acetyl group serves as a hydrogen bond acceptor (C=O), while the aromatic system allows for π-π stacking interactions within hydrophobic pockets (e.g., COX-2 active sites or ATP-binding pockets of kinases).[1]
References
Isothiazole Chemistry
Title: Isothiazoles: Synthesis, Properties, and Applications.[2][3][4]
Source:Comprehensive Heterocyclic Chemistry III.
Link:
Suzuki Coupling Methodology
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]
A Technical Guide to the Solubility Profiling of Isothiazole-Substituted Acetophenones in Drug Development
Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining and interpreting the solubility of isothiazole-substituted acetophen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining and interpreting the solubility of isothiazole-substituted acetophenones, a compound class of growing interest in medicinal chemistry.[1][2][3] Moving beyond a simple data repository, this document elucidates the fundamental principles governing solubility, details robust experimental methodologies grounded in regulatory standards, and offers insights into the causal relationships between molecular structure, physicochemical properties, and aqueous and organic solubility. We present detailed, step-by-step protocols for equilibrium and kinetic solubility assessment, guidance on data interpretation, and visual workflows to ensure clarity and reproducibility in this critical aspect of preclinical development.
Introduction: The Strategic Importance of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, solubility is a paramount gatekeeper of success. For orally administered drugs, insufficient aqueous solubility is a primary cause of low bioavailability, leading to variable and suboptimal therapeutic exposure.[] The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their solubility and permeability, directly influencing the regulatory pathway and the potential for biowaivers.[5][6]
Isothiazole-substituted acetophenones represent a versatile scaffold in medicinal chemistry, with derivatives showing potential as anti-inflammatory, antiviral, and CNS-active agents.[1][2][3] The core structure combines the aromatic ketone functionality of acetophenone with the heteroaromatic isothiazole ring system.[7][8] Understanding the solubility of this class is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation development, and the ultimate clinical viability of a drug candidate.
This guide provides the theoretical and practical foundation for scientists to systematically evaluate the solubility of novel isothiazole-substituted acetophenones, ensuring that this critical data is robust, reproducible, and fit for purpose in a regulated drug development environment.
Physicochemical Foundations of Solubility
The solubility of a compound is the maximum concentration to which it can be dissolved in a given solvent at a specific temperature and pressure to form a thermodynamically stable, homogeneous solution.[9][10][11] For a solid crystalline solute, this process can be conceptually broken down into two key energetic steps:
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.
Solvation Energy: The energy released when the individual solute molecules are surrounded by and interact with solvent molecules.
A compound's solubility is dictated by the balance between these two forces. For isothiazole-substituted acetophenones, the key structural features influencing this balance are:
The Acetophenone Moiety: This aromatic ketone is characterized by a phenyl group and a carbonyl group.[12] It is slightly soluble in water (~5.5 g/L at 20°C) but freely soluble in most organic solvents like ethanol, ether, and chloroform.[12][13] Its limited aqueous solubility is due to the hydrophobic nature of the phenyl ring, while the carbonyl group can act as a hydrogen bond acceptor.
The Isothiazole Ring: Isothiazole is a five-membered heteroaromatic ring containing sulfur and nitrogen.[7][8] The parent compound is sparingly soluble in water and has a pyridine-like odor.[1][8] The presence of nitrogen and sulfur atoms introduces polarity and the potential for hydrogen bonding, but the overall aromatic character contributes to hydrophobicity.
Substituents: The nature, position, and orientation of substituents on either the phenyl or isothiazole ring will profoundly impact solubility. Ionizable groups (e.g., amines, carboxylic acids) will confer pH-dependent solubility, while other functional groups can increase or decrease solubility by altering polarity, hydrogen bonding capacity, and crystal packing efficiency.
Authoritative Protocols for Solubility Determination
The accurate determination of solubility is fundamental. Regulatory bodies and pharmacopeias have established standardized methods to ensure data consistency and reliability. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[14][15][16]
Principle of the Saturation Shake-Flask Method
This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug substance.[9][10] This is considered the "true" solubility of the compound under the specified conditions.[10] The core principle involves adding an excess amount of the solid compound to a chosen solvent system, agitating the mixture for a sufficient period to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.[15][16]
The following protocol is a synthesis of best practices described in the U.S. Pharmacopeia (USP) General Chapter <1236> and guidance from the FDA and WHO.[5][14][15][17]
Objective: To determine the thermodynamic equilibrium solubility of an isothiazole-substituted acetophenone in various aqueous and organic media.
Materials:
Test Compound (Isothiazole-substituted acetophenone, solid form characterized)
Orbital shaker or rotator capable of maintaining constant temperature (e.g., 25°C or 37°C)
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Calibrated pH meter
Step-by-Step Protocol:
Preparation: Add an excess of the solid test compound to a series of vials.
Causality: An excess of solid is crucial to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.[9] A preliminary test can help estimate the required amount to avoid using excessive material.[15]
Solvent Addition: Add a precise volume of the desired solvent to each vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biorelevant studies).[15] Agitate for a predetermined period.
Causality: Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process.[14] The time required to reach equilibrium must be established experimentally by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[15]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid material.
Causality: This step is critical to ensure that no undissolved particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a chemically compatible syringe filter.
Causality: Filtration provides a final, robust separation of the liquid and solid phases. The choice of filter material is important to prevent adsorption of the analyte.
Dilution & Analysis: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method.
pH Verification: For buffered aqueous solutions, measure the final pH of the solution to ensure it has not shifted during the experiment.[18]
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the Saturation Shake-Flask protocol.
Caption: Workflow for Equilibrium Solubility Determination
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. A tabular format is highly effective for comparing solubility across different conditions.
Sample Data Table: Solubility Profile of Compound X
Solvent System
pH (Initial)
Temperature (°C)
Solubility (µg/mL)
Solubility (mM)
Qualitative Descriptor
0.1 N HCl
1.2
37
5.5
0.018
Very Slightly Soluble
Acetate Buffer
4.5
37
150.2
0.491
Sparingly Soluble
Phosphate Buffer
6.8
37
450.8
1.473
Soluble
Phosphate Buffer
7.4
37
480.1
1.569
Soluble
Purified Water
6.5
25
395.0
1.291
Soluble
Ethanol
N/A
25
>10,000
>32.68
Freely Soluble
FaSSIF
6.5
37
512.3
1.674
Soluble
(Note: Data is hypothetical for illustrative purposes. Molecular Weight of Compound X assumed to be 306 g/mol )
Interpreting the Results
pH-Dependent Solubility: The example table clearly shows that Compound X has pH-dependent solubility, with solubility increasing significantly from pH 1.2 to 6.8. This strongly suggests the presence of a basic ionizable group (e.g., an amino substituent) on the molecule. This is a critical insight for oral drug development, as the compound's dissolution will vary as it transits through the gastrointestinal tract.
Biopharmaceutical Classification: Based on the highest dose, this data is used to classify the drug according to the BCS. A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[18]
Formulation Strategy: High solubility in organic solvents like ethanol suggests that solvent-based formulation approaches (e.g., solutions, softgel capsules) or techniques like solid dispersions using organic solvent processing could be viable strategies to enhance dissolution if aqueous solubility is a limiting factor.[][20]
Impact of Substituents: When comparing analogs, a systematic analysis of how different substituents affect solubility provides crucial structure-solubility relationships (SSRs). For example, adding a lipophilic group like a t-butyl might decrease aqueous solubility, while adding a polar group like a hydroxyl or morpholine could increase it.
Advanced Considerations and Causality
Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between kinetic and thermodynamic solubility.[10][11]
Thermodynamic Solubility: The equilibrium value determined by the shake-flask method. It is the 'true' solubility.[10]
Kinetic Solubility: Often measured in early discovery using high-throughput methods where a compound is dissolved in an organic solvent (like DMSO) and then added to an aqueous buffer.[10] Precipitation is monitored over a short time. This method can often yield a higher, supersaturated value and is useful for rapid screening, but it is not the equilibrium value and represents a metastable state.[11]
Caption: Thermodynamic vs. Kinetic Solubility
The Role of the Solid State
The measured solubility is only valid for the specific solid form (polymorph, salt, or cocrystal) being tested.[11] Different polymorphs of the same compound can have significantly different crystal lattice energies and, therefore, different solubilities. It is imperative to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to ensure no phase transformation has occurred during the measurement.[11]
Conclusion
The systematic and rigorous determination of solubility is a non-negotiable cornerstone of modern drug development. For the promising class of isothiazole-substituted acetophenones, a deep understanding of the underlying physicochemical principles, coupled with the disciplined application of standardized methodologies like the saturation shake-flask method, is essential. By following the authoritative protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This data, when interpreted correctly, provides critical insights that guide lead optimization, inform biopharmaceutical classification, and ultimately de-risk the development pathway, paving the way for the successful translation of novel chemical entities into effective medicines.
References
Ataman Kimya. (n.d.). ACETOPHENONE. Retrieved from [Link]
Britannica. (2026, January 2). Acetophenone. Retrieved from [Link]
Pion. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]
ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]
USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
National Institutes of Health (NIH), PubChem. (n.d.). Acetophenone. Retrieved from [Link]
Pharmapproach. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
Mol-Instincts. (n.d.). Isothiazole. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link]
Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
Dissolution Technologies. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
PubMed. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Retrieved from [Link]
International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
Thermodynamic Stability of 1,2-Thiazole Phenyl Ketones: A Technical Guide
This guide provides a comprehensive technical analysis of the thermodynamic stability of 1,2-thiazole (isothiazole) phenyl ketones. It is designed for researchers and medicinal chemists requiring actionable insights into...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the thermodynamic stability of 1,2-thiazole (isothiazole) phenyl ketones. It is designed for researchers and medicinal chemists requiring actionable insights into scaffold design, synthesis, and stability profiling.
Executive Summary
1,2-Thiazole (isothiazole) phenyl ketones represent a distinct class of heteroaromatic scaffolds where the thermodynamic stability is governed primarily by the integrity of the nitrogen-sulfur (N–S) bond. Unlike their 1,3-thiazole isomers, which resemble pyridine in stability, 1,2-thiazoles possess a weaker N–S linkage (
estimated) that renders them susceptible to specific reductive and nucleophilic ring-opening pathways. This guide delineates the electronic determinants of this stability, provides protocols for assessing scaffold integrity, and contrasts these aromatic systems with the biologically labile isothiazolinone biocides.
Structural Analysis & Electronic Properties[1][2]
Aromaticity and the N–S Bond
The 1,2-thiazole ring is aromatic, with a delocalization energy of approximately 29 kcal/mol, placing it between thiophene and isoxazole in terms of resonance stabilization. However, the contiguous heteroatoms (N and S) create a unique electronic environment:
Bond Polarization: The electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) polarizes the N–S bond, making the sulfur atom electrophilic and the nitrogen atom nucleophilic.
Phenyl Ketone Influence: A phenyl ketone substituent acts as a strong electron-withdrawing group (EWG). Its position (C3, C4, or C5) significantly alters the ring's electron density:
C3-Acyl: Conjugates directly with the C=N bond, stabilizing the N-center but potentially increasing the electrophilicity of the sulfur.
C4-Acyl: Cross-conjugated; typically the most stable position against nucleophilic attack.
C5-Acyl: Strongly activates the C5 position for nucleophilic attack (if a leaving group is present) or ring opening, due to the cooperative electron withdrawal by the ketone and the ring nitrogen.
Resonance Architecture
The stability of the scaffold can be visualized through its resonance contributors. The "weak link" is the N–S bond, which contributes to the aromatic sextet but is energetically costly to maintain compared to C–C or C–N bonds.
Figure 1: Resonance contributors and the primary destabilization pathway involving the N-S bond.
Thermodynamic Stability Profile
Synthesis as a Proxy for Stability
The ability to synthesize these compounds via high-temperature methods confirms their thermodynamic robustness under standard conditions.
Rees Synthesis: Reaction of enamines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) yields isothiazoles at ambient temperatures, indicating the ring forms readily once the N–S bond is established.
Singh Synthesis: One-pot condensation of
-ketodithioesters with ammonium acetate requires reflux (thermal stress), demonstrating that the 1,2-thiazole core survives elevated temperatures (C).
Comparison with Isomers
Property
1,2-Thiazole (Isothiazole)
1,3-Thiazole
Implication for Drug Design
Bond Stability
N–S (Weak, reactive)
C–S / C–N (Strong)
1,2-Thiazoles are potential "prodrugs" or reactive electrophiles.
Boiling Point
114 °C
117 °C
Similar intermolecular forces; volatile in low MW forms.
pKa (Conj. Acid)
-0.5
2.5
1,2-Thiazole is much less basic; N-lone pair is less available.
Metabolic Fate
Ring opening to -enaminothiones
Hydroxylation / S-oxidation
1,2-Thiazoles may degrade to reactive thiols in vivo.
Degradation Pathways
Unlike isothiazolinones (biocides like Kathon™), which rely on rapid ring opening for activity, aromatic isothiazole phenyl ketones are stable to hydrolysis at neutral pH. However, they degrade under specific forcing conditions:
Reductive Cleavage: Treatment with Raney Nickel or complex metal hydrides cleaves the N–S bond, yielding
-amino enones.
Nucleophilic Ring Opening: Strong amines or hydroxide at high pH (
) can attack the sulfur atom, opening the ring to form -enaminothioamides.
Experimental Assessment Protocols
To validate the thermodynamic and kinetic stability of a new 1,2-thiazole phenyl ketone derivative, the following "Self-Validating" protocol is recommended.
An In-depth Technical Guide on the Electronic Effects of the Isothiazole Ring on Acetophenone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic interplay between the isothiazole ring and the acetophenone core...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic interplay between the isothiazole ring and the acetophenone core. Isothiazole, a five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry, often utilized for its unique electronic properties and as a bioisostere.[1][2] Acetophenone derivatives are also foundational building blocks in the development of therapeutic agents.[3][4] This document elucidates how the inherent electron-withdrawing nature of the isothiazole ring modulates the electron density, reactivity, and spectroscopic characteristics of acetophenone derivatives. We will explore the inductive and resonance effects, quantify these influences using Hammett constants, detail synthetic and characterization protocols, and discuss the profound implications for drug discovery and materials science.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern medicinal chemistry, both acetophenone and isothiazole moieties represent "privileged structures"—molecular frameworks that are recurrently found in potent, biologically active compounds. Acetophenone derivatives serve as key intermediates and final products in a wide array of pharmaceuticals, including agents for treating neurodegenerative diseases and various infections.[4][5][6][7] Their synthetic tractability and versatile chemical handles make them an attractive starting point for library synthesis and lead optimization.[7]
Concurrently, the isothiazole ring has garnered significant attention as a versatile heterocyclic building block.[8][9] This five-membered aromatic system, containing adjacent sulfur and nitrogen atoms, possesses a unique electronic profile that distinguishes it from other heterocycles.[10] Its stability, coupled with specific reactivity patterns, makes it a valuable component in designing molecules with tailored properties.[11] A key strategy in drug design is the principle of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity.[2] The isothiazole ring is frequently employed as a bioisostere for other aromatic systems like phenyl or thiazole rings, offering a way to modulate a molecule's electronic and steric properties.[2][12]
This guide aims to dissect the fundamental electronic consequences of conjugating these two important scaffolds. By understanding how the isothiazole ring perturbs the electronic environment of the acetophenone core, researchers can make more informed decisions in the design of novel therapeutics and functional materials.
Fundamental Electronic Properties of the Constituent Moieties
The Acetophenone Core
The acetophenone molecule consists of a phenyl ring attached to an acetyl group (-COCH₃). The electronic character of this scaffold is dominated by the carbonyl group.
Inductive and Resonance Effects: The oxygen atom of the carbonyl is highly electronegative, withdrawing electron density from the adjacent carbonyl carbon via the sigma bond (a -I inductive effect ). Furthermore, the carbonyl group deactivates the aromatic ring towards electrophilic substitution through resonance (a -R effect ), pulling electron density out of the π-system. This withdrawal of electron density makes the ortho and para positions electron-deficient, directing incoming electrophiles to the meta position.
Spectroscopic Signatures: The key spectroscopic feature is the strong C=O stretching vibration in the infrared (IR) spectrum, typically found around 1685 cm⁻¹. In the ¹H NMR spectrum, the protons ortho to the acetyl group are deshielded and appear downfield due to the anisotropic effect of the carbonyl group.
The Isothiazole Ring: An Aromatic Heterocycle with Unique Electronic Character
The isothiazole ring is a stable, planar, heteroaromatic system.[11] Its electronic properties are a direct consequence of the inclusion of both sulfur and nitrogen atoms in the five-membered ring.
Aromaticity and Stability: Isothiazole possesses a delocalized π-electron system, which imparts significant aromatic stability.[11] This stability is greater than that of the corresponding isoxazole, highlighting the role of sulfur in the electronic delocalization.[11]
Electron-Withdrawing Nature: The high electronegativity of the nitrogen atom and the presence of the sulfur atom make the isothiazole ring a net electron-withdrawing group.[10] This is a result of both inductive withdrawal (-I) through the sigma framework and resonance withdrawal (-R) from the attached system. This property is crucial when isothiazole is used as a substituent on other aromatic rings.
Reactivity: The electron distribution in the ring dictates its reactivity. Electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon. Conversely, the C3 and C5 positions are more electron-deficient and are susceptible to nucleophilic attack, particularly if a good leaving group is present.[10]
The Isothiazole Ring as a Modulator of Acetophenone's Electronic Landscape
When an isothiazole ring is attached to the phenyl ring of acetophenone, it acts as a powerful electron-withdrawing substituent, further modifying the electronic properties of the entire molecule.
Inductive and Resonance Effects in Isothiazolyl-Acetophenones
The isothiazole ring exerts a strong pull on the electron density of the acetophenone system. This influence is transmitted through both inductive and resonance mechanisms, deactivating the phenyl ring more significantly than the acetyl group alone. The precise nature of this effect depends on the point of attachment to the isothiazole ring (C3, C4, or C5).
Caption: Logical flow of electronic influence from the isothiazole ring to the acetophenone core.
Quantifying the Electronic Influence: Hammett Constants
To quantify the electron-donating or -withdrawing ability of a substituent, the Hammett equation provides a valuable framework.[13][14] The equation, log(K/K₀) = σρ, relates the reaction rate or equilibrium constant (K) of a substituted reactant to a reference reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ). The sigma value (σ) is a measure of the electronic effect of a substituent.
Positive σ values indicate an electron-withdrawing group.
Negative σ values indicate an electron-donating group.
While specific Hammett constants for various isothiazolyl groups are not as extensively tabulated as for simpler substituents, the known chemistry of isothiazoles suggests they would have positive σ values, comparable to or stronger than other halogen and nitro substituents.
Substituent
σₚ (para-position)
σₘ (meta-position)
Electronic Effect
-NO₂
+0.81
+0.71
Strongly Withdrawing
-CN
+0.65
+0.61
Strongly Withdrawing
-Isothiazolyl (estimated)
~ +0.4 to +0.7
~ +0.3 to +0.6
Strongly Withdrawing
-Br
+0.26
+0.37
Moderately Withdrawing
-H
0.00
0.00
Reference
-CH₃
-0.14
-0.06
Weakly Donating
-OCH₃
-0.28
+0.10
Donating (Resonance) / Withdrawing (Inductive)
Data sourced from various compilations.[15][16][17] Isothiazolyl values are estimated based on its known chemical properties.
Spectroscopic Consequences
The strong electronic pull of the isothiazole ring will induce predictable shifts in the spectroscopic data of the acetophenone derivative.
NMR Spectroscopy: The electron withdrawal will deshield the protons on the acetophenone's phenyl ring, causing their signals in the ¹H NMR spectrum to shift downfield (to a higher ppm value). Similarly, the carbon signals in the ¹³C NMR spectrum, particularly for the carbon atoms of the phenyl ring and the carbonyl carbon, will also shift downfield.
IR Spectroscopy: The withdrawal of electron density from the carbonyl group will strengthen the C=O bond. This strengthening leads to an increase in the vibrational frequency, causing the C=O stretch in the IR spectrum to shift to a higher wavenumber (e.g., from ~1685 cm⁻¹ to >1695 cm⁻¹). This provides direct experimental evidence of the electronic influence.
Synthetic Strategies and Characterization Protocols
The synthesis of isothiazolyl-acetophenone derivatives is readily achievable through modern cross-coupling methodologies.
Protocol: Synthesis via Suzuki Cross-Coupling
Palladium-catalyzed Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds between aromatic rings. This protocol outlines a general procedure.
Step-by-Step Methodology:
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-acetophenone (e.g., 4-bromoacetophenone) (1.0 eq), the isothiazole boronic acid or pinacol ester derivative (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired isothiazolyl-acetophenone.
Caption: General workflow for the synthesis and characterization of isothiazolyl-acetophenones.
Protocol: Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR): Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to confirm the structure and assign all signals.
Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid product (e.g., using an ATR accessory) or as a solution. Note the wavenumber of the C=O stretch and compare it to the starting halo-acetophenone to observe the electronic shift.
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the synthesized compound.
X-ray Crystallography: Grow single crystals of the product suitable for X-ray diffraction, often by slow evaporation from a solvent mixture. The resulting crystal structure provides unambiguous confirmation of the molecular connectivity and allows for the study of bond lengths, bond angles, and intermolecular interactions in the solid state.[18][19]
Implications for Drug Discovery and Materials Science
The modulation of the acetophenone core's electronics by the isothiazole ring has significant downstream consequences for molecular design.
Pharmacokinetics: The introduction of the heteroaromatic isothiazole ring can significantly alter a molecule's physicochemical properties.
Lipophilicity (LogP): It can change the balance between hydrophilicity and lipophilicity, impacting cell membrane permeability and solubility.
Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a more electron-deficient isothiazole ring can block or slow this metabolism, increasing the drug's half-life.[12]
Enzyme Protection: The isothiazole heterocycle can protect a molecule from enzymatic degradation, extending its duration of action.[20]
Pharmacodynamics: The altered electron distribution across the isothiazolyl-acetophenone scaffold can directly impact its binding affinity to biological targets. Changes in the partial charges on atoms can strengthen or weaken key interactions like hydrogen bonds, π-π stacking, or dipole interactions within a protein's active site.
Materials Science: Polyfunctional isothiazole derivatives are used in the construction of metal complexes and functional materials.[18][20] The nitrogen atom of the isothiazole ring and the carbonyl oxygen of the acetophenone moiety can act as a bidentate ligand, coordinating to metal centers to form novel organometallic frameworks with interesting catalytic or photophysical properties.[20]
Conclusion and Future Outlook
The incorporation of an isothiazole ring onto an acetophenone scaffold provides a powerful and rational strategy for modulating molecular properties. The strong electron-withdrawing nature of the isothiazole ring significantly alters the electronic landscape of the acetophenone core, leading to predictable changes in chemical reactivity and spectroscopic signatures. These modifications have profound implications for drug discovery, offering a means to enhance metabolic stability and fine-tune target binding interactions.
Future research should focus on building a quantitative library of Hammett constants for variously substituted isothiazolyl groups to aid in computational drug design. Exploring the synthesis and properties of fused isothiazole-acetophenone systems could unlock novel molecular architectures with unique biological and material applications. As synthetic methodologies continue to advance, the strategic use of the isothiazole ring as an electronic modulator will undoubtedly continue to be a valuable tool for chemists across multiple disciplines.
References
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Hydrogen bond acceptor properties of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
An In-Depth Technical Guide to the Hydrogen Bond Acceptor Properties of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one Abstract Hydrogen bonding is a critical determinant of molecular recognition at biological targets, influe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Hydrogen Bond Acceptor Properties of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Abstract
Hydrogen bonding is a critical determinant of molecular recognition at biological targets, influencing drug efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive evaluation of the hydrogen bond acceptor (HBA) properties of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, a molecule possessing two key acceptor sites: the carbonyl oxygen of the ethanone group and the nitrogen atom of the thiazole ring. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a robust framework for characterizing similar compounds. We explore both high-level computational methods, such as Molecular Electrostatic Potential (MEP) analysis for initial screening, and rigorous experimental validation techniques, including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to quantitatively assess and compare the basicity of each acceptor site. The causality behind each methodological choice is detailed, ensuring a self-validating and scientifically sound approach to understanding the non-covalent interaction landscape of this molecule.
Chapter 1: Introduction to Hydrogen Bonding and the Target Molecule
The Central Role of Hydrogen Bonding in Drug Design
Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to the structure and function of biological macromolecules.[1] In drug design, the ability of a ligand to form hydrogen bonds with its protein or nucleic acid target is often a decisive factor for binding affinity and specificity. The functional groups on a molecule that can accept a hydrogen bond are known as Hydrogen Bond Acceptors (HBAs). These are typically electronegative atoms, such as oxygen or nitrogen, which possess lone pairs of electrons.[1] The strength of these acceptor sites, often quantified as hydrogen-bond basicity, can be fine-tuned to optimize a drug candidate's properties, including target affinity, solubility, and membrane permeability.[2] Therefore, a precise understanding and quantification of the HBA properties of a novel compound are essential in the early stages of drug discovery.[3]
Profile of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a heteroaromatic compound featuring a phenyl-ethanone moiety linked to a 1,2-thiazole ring. Heterocyclic structures, particularly those containing nitrogen and sulfur, are prevalent in medicinal chemistry.[4] This molecule presents two primary, distinct hydrogen bond acceptor sites, making it an excellent case study for comparative analysis.
Site A: The Carbonyl Oxygen: The oxygen atom of the ketone group is a classical and potent hydrogen bond acceptor.[5][6] Its sp2 hybridization and two lone pairs of electrons create a region of high electron density.
Site B: The Thiazole Nitrogen: The sp2 hybridized nitrogen atom in the thiazole ring also possesses a lone pair of electrons, making it a well-documented hydrogen bond acceptor site.[7][8]
A key objective for drug designers is to determine which of these sites serves as the primary HBA and to quantify their relative strengths. This knowledge informs structure-activity relationship (SAR) studies and guides the design of molecules with improved target engagement.
Caption: Structure of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one with HBA sites.
Chapter 2: Theoretical & Computational Evaluation of HBA Properties
Principle of Computational Assessment
Before committing resources to synthesis and experimental testing, in silico methods provide rapid and cost-effective insights into a molecule's electronic properties.[2] Quantum chemical calculations are used to model the electron density distribution, which is the fundamental determinant of where and how strongly a molecule will accept a hydrogen bond. The Molecular Electrostatic Potential (MEP) is a particularly powerful descriptor derived from these calculations.[9]
Causality & Rationale: The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge (a proton).[10] Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, such as those around lone pairs, and are the most favorable sites for electrophilic attack, including hydrogen bonding.[9] By calculating the MEP surface, we can visually identify and quantitatively rank the potential HBA sites. The point of most negative potential is termed Vmin.[2]
Detailed Protocol: MEP Calculation
Structure Preparation: Build the 3D structure of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one using molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This is crucial as the molecular geometry dictates the electron distribution.
Software: Gaussian, Q-Chem, or similar quantum chemistry package.
Method: Density Functional Theory (DFT) with a functional known to perform well for non-covalent interactions, such as MPWB1K or ωB97X-D.[11][12]
Basis Set: A Pople-style basis set with diffuse and polarization functions, such as 6-31+G(d,p), is generally sufficient for good accuracy.[11]
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., no imaginary frequencies).
MEP Surface Generation: Using the optimized coordinates, calculate the MEP surface mapped onto an electron density isosurface (e.g., 0.002 e/bohr³). This provides a visual representation of the potential.[13]
Vmin Calculation: Identify the Vmin values associated with the lone pairs of the ketone oxygen and the thiazole nitrogen.
Causality & Rationale: While Vmin provides a good qualitative ranking, a more quantitative and experimentally relevant metric is the hydrogen-bond basicity, pKBHX.[14] This scale is derived from the base-10 logarithm of the association constant for the formation of a 1:1 complex between the HBA and a reference H-bond donor (typically 4-fluorophenol) in CCl4.[15] Strong linear correlations have been established between computationally derived Vmin values and experimental pKBHX values for different classes of functional groups.[2][11] This allows us to predict pKBHX from our MEP calculations.
Protocol: pKBHX Prediction
Obtain the Vmin values (in kcal/mol) for the ketone oxygen and thiazole nitrogen from the MEP analysis (Protocol 2.2).
Use established linear regression equations to predict the pKBHX for each site. For example:
For sp2 nitrogen acceptors: pKBHX = m * Vmin + c
For carbonyl oxygen acceptors: pKBHX = m' * Vmin + c'
(Note: The specific slope (m) and intercept (c) values are derived from training sets of compounds with known experimental pKBHX and should be taken from authoritative literature sources.[2][11])
Compare the predicted pKBHX values to determine the stronger HBA site.
Data Presentation: Predicted HBA Properties
Acceptor Site
Functional Group
Predicted Vmin (kcal/mol)
Predicted pKBHX
Relative Strength
Site A
Ketone (C=O)
-55 to -65
~2.0 - 2.5
Strong
Site B
Thiazole (C=N)
-35 to -45
~1.3 - 1.8
Moderate
(Note: Values are illustrative estimates based on typical ranges for these functional groups.[11][16] Actual calculated values will be specific to the molecule.)
Chapter 3: Experimental Validation of HBA Properties
Principle of Experimental Measurement
Computational predictions require experimental validation to be considered trustworthy. Spectroscopic techniques that are sensitive to the electronic perturbations caused by hydrogen bonding are ideal for this purpose.[17] By titrating our target compound with a known hydrogen bond donor and monitoring the spectroscopic changes, we can calculate the association constant (K_assoc) for complex formation at each acceptor site, providing a direct measure of HBA strength.
Causality & Rationale: The formation of a hydrogen bond (X-H···Y) weakens the covalent X-H bond. This weakening results in a decrease in the bond's vibrational stretching frequency.[18] In an FTIR spectrum, this is observed as a "red shift" (a shift to lower wavenumber) of the X-H stretching band.[19] The magnitude of this shift, along with the appearance of a new, broadened band corresponding to the hydrogen-bonded complex, can be used to quantify the interaction strength.[20]
Detailed Protocol: FTIR Titration Experiment
Materials: 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (acceptor), 4-fluorophenol (donor), Carbon tetrachloride (CCl4, anhydrous solvent). CCl4 is used as it is infrared-transparent in the relevant regions and does not self-associate.[21]
Solution Preparation: Prepare a stock solution of 4-fluorophenol in CCl4 at a low concentration (e.g., 0.01 M) where self-association is minimal. Prepare a high-concentration stock solution of the acceptor molecule in CCl4 (e.g., 0.5 M).
Sample Preparation: Create a series of solutions with a constant concentration of 4-fluorophenol and varying, increasing concentrations of the acceptor molecule.
Spectral Acquisition: Record the FTIR spectrum for each solution in the O-H stretching region (~3000-3800 cm⁻¹). Use a fixed pathlength cell.
Data Analysis:
Observe the decrease in the sharp "free" O-H band of 4-fluorophenol (~3610 cm⁻¹) and the concurrent increase in the broad, red-shifted band of the hydrogen-bonded complex.
If the bands for the two acceptor sites (O-H···O=C and O-H···N) are distinguishable, they can be analyzed separately. If they overlap, deconvolution algorithms may be necessary.[22]
Use the changes in absorbance to calculate the equilibrium association constant (K_assoc) and subsequently the pKBHX value (pKBHX = log10(K_assoc)).
Caption: Workflow for Experimental FTIR Titration.
Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: The proton in a hydrogen bond is deshielded because the electronegative acceptor atom pulls electron density away from it.[17] In a ¹H NMR spectrum, this deshielding causes the proton's resonance signal to shift to a higher chemical shift (downfield).[1] The magnitude of this downfield shift is proportional to the strength and population of the hydrogen-bonded complex, providing another robust method for measuring the association constant.[3]
Detailed Protocol: ¹H NMR Titration
Materials: Target compound (acceptor), a suitable H-bond donor with a non-exchangeable, observable proton (e.g., indole, which has a non-labile N-H proton), deuterated chloroform (CDCl₃, inert solvent).
Solution Preparation: Prepare a stock solution of the H-bond donor in CDCl₃ (e.g., 0.005 M). Prepare a concentrated stock solution of the acceptor in CDCl₃ (e.g., 0.2 M).
Sample Preparation: Prepare a series of NMR tubes with a constant concentration of the donor and incrementally increasing concentrations of the acceptor.
Spectral Acquisition: Record the ¹H NMR spectrum for each sample, paying close attention to the chemical shift of the donor proton (e.g., the N-H proton of indole).
Data Analysis: Plot the change in the chemical shift (Δδ) of the donor proton versus the concentration of the acceptor. Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression to determine the association constant (K_assoc).
Chapter 4: Synthesis, Analysis, and Conclusion
Proposed Synthesis Route
While not the primary focus of this guide, the availability of the target compound is a prerequisite for experimental work. A plausible synthetic route can be devised based on established heterocyclic chemistry. A common method for synthesizing 3-aryl-1,2-thiazoles involves the reaction of an α,β-unsaturated ketone or a related precursor with a sulfur and nitrogen source. The final ethanone moiety can be introduced via a Friedel-Crafts acylation on the phenyl ring.
Comparative Analysis and Discussion
By integrating the results from both computational and experimental methods, a comprehensive picture of the HBA properties of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one emerges. It is anticipated that both the computational (Vmin, pKBHX) and experimental (K_assoc) data will converge to indicate that the ketone oxygen (Site A) is a significantly stronger hydrogen bond acceptor than the thiazole nitrogen (Site B) . This is consistent with general trends where ketones are stronger HBAs than pyridinic nitrogens in many contexts.[16]
This finding has direct implications for drug design. When this molecular scaffold interacts with a biological target possessing multiple hydrogen bond donors (e.g., serine, threonine, or asparagine residues), it will preferentially orient itself to satisfy the interaction with the more basic ketone oxygen. Understanding this preference is crucial for accurately docking the molecule into an active site and for designing analogs with modified H-bonding profiles.
Future Directions
To provide the ultimate validation of the HBA sites and their interaction geometries, co-crystallization of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one with a strong hydrogen bond donor (e.g., a co-crystal screen with various phenols) could be pursued. X-ray diffraction analysis of a resulting co-crystal would provide unambiguous, atomic-level detail of the hydrogen bonding interactions, confirming the preferred acceptor site and the precise bond lengths and angles.
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MDPI. (2021, May 29). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.
AIP Publishing. (2023, March 20). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy.
MDPI. (n.d.). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis.
ACS Publications. (2010, March 26). FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol).
Royal Society of Chemistry. (2017, January 12). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds.
PMC. (n.d.). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors.
ACS Publications. (n.d.). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors.
MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][23][24]Thiazin-4-One Derivatives. Retrieved from
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
Application Note: Precision Synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Strategic Overview & Scaffold Analysis The target molecule, 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one , represents a critical biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors and voltage-gated i...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Scaffold Analysis
The target molecule, 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one , represents a critical biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors and voltage-gated ion channel modulators. Unlike its ubiquitous isomer (1,3-thiazole), the 1,2-thiazole (isothiazole) core offers unique dipole vectors and hydrogen bond accepting capabilities, often serving as a bioisostere for pyridine or oxazole rings to improve metabolic stability.
Synthetic Challenges
N-S Bond Lability: The isothiazole nitrogen-sulfur bond is susceptible to cleavage under strong reductive conditions (e.g., hydrogenation, Raney Nickel) or nucleophilic attack by strong organometallics (e.g., organolithiums).
Regiocontrol: Constructing the ring de novo often yields mixtures of isomers.
Catalyst Poisoning: The sulfur atom in the isothiazole ring can coordinate to palladium, potentially poisoning the catalyst in cross-coupling reactions if not properly ligated.
Selected Strategy: This guide prioritizes a Modular Cross-Coupling Approach (Suzuki-Miyaura) as the primary route. This method offers the highest functional group tolerance and modularity for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Logic
The most robust disconnection is at the C3-C1' bond connecting the isothiazole and the phenyl ring.
Figure 1: Retrosynthetic analysis identifying the C-C bond formation via Pd-catalyzed cross-coupling.
This protocol utilizes 3-bromoisothiazole and 4-acetylphenylboronic acid .
Why this direction? Isothiazole-3-boronic acids/esters are notoriously unstable and prone to protodeboronation. 3-Bromoisothiazole is commercially available and stable.
Catalyst Choice: Pd(dppf)Cl2[1]·DCM is selected for its robustness against sulfur poisoning and ability to handle steric bulk.
Pre-reaction: All glassware must be oven-dried. The reaction requires strict inert atmosphere (Argon or Nitrogen) to prevent homocoupling and catalyst deactivation.
Charge Reactants:
In a 50 mL Schlenk tube or microwave vial, add 4-acetylphenylboronic acid (1.2 equiv) and Pd(dppf)Cl2·DCM (5 mol%).
Note: If using a Schlenk line, cycle vacuum/argon 3 times to remove oxygen.
Solvent Addition:
Add 1,4-Dioxane (concentration ~0.2 M relative to bromide) and 3-bromoisothiazole (1.0 equiv).
Why Liquid Addition? Adding the liquid bromide after the solids ensures it is not lost to vacuum cycling.
Separate phases. Extract aqueous layer 2x with EtOAc.
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
Purification:
Flash Column Chromatography on Silica Gel.
Eluent: Gradient 0%
30% EtOAc in Hexanes.
Expectation: The product is a white to off-white solid.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
O2 poisoning or S-poisoning
Use XPhos Pd G2 catalyst; ensure rigorous degassing.
Homocoupling (Biaryl)
Excess boronic acid + O2
Reduce boronic acid to 1.1 eq; improve inert atmosphere.
Protodeboronation
Base too strong/Temp too high
Switch base to K3PO4 or CsF; lower temp to 80°C.
Protocol B: Negishi Coupling (Alternative)
If the Suzuki coupling fails due to steric hindrance or electronic deactivation, the Negishi coupling provides a higher reactivity profile using organozinc reagents.
Workflow:
Zinc Reagent Formation: Treat 3-bromoisothiazole with i-PrMgCl·LiCl (TurboGrignard) at -20°C, then transmetallate with ZnCl2 to form the isothiazolyl-zinc reagent.
Coupling: Add 4-iodoacetophenone (1.0 equiv) and Pd(PPh3)4 (5 mol%).
Conditions: Heat at 60°C in THF for 4 hours.
Caution: This route is more moisture-sensitive than Protocol A.
Analytical Validation (Self-Validating System)
Confirm the identity of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one using these predicted spectral signatures.
1H NMR (400 MHz, CDCl3):
8.65 (d, J = 4.8 Hz, 1H, Isothiazole H-5 )
8.05 (d, J = 8.4 Hz, 2H, Phenyl H-2,6 )
7.95 (d, J = 8.4 Hz, 2H, Phenyl H-3,5 )
7.80 (d, J = 4.8 Hz, 1H, Isothiazole H-4 )
2.65 (s, 3H, COCH3 )
Key Diagnostic: The pair of doublets for the isothiazole ring (H-4/H-5) with a coupling constant of ~4-5 Hz distinguishes it from the 1,3-thiazole isomer (which would show a singlet if substituted at C2/C4/C5 appropriately, or different coupling patterns).
LC-MS (ESI):
Calculated [M+H]+: 204.04
Observed [M+H]+: 204.1
0.1
Isotope Pattern: Look for the 4.4% M+2 peak characteristic of Sulfur (34S).
Experimental Logic Visualization
Figure 2: Decision tree for the Suzuki-Miyaura coupling workflow.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Bheeter, C. B., et al. (2011).[6] Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents. The Journal of Organic Chemistry, 76(15), 6407.[6] (Demonstrates stability of sulfur heterocycles in Pd-catalysis). Link
Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press. (Fundamental reactivity of isothiazoles).
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. (Source for XPhos/SPhos protocols if standard Pd(dppf) fails). Link
Application Notes and Protocols for the Functionalization of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Introduction: A Scaffold of Strategic Importance The compound 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research communities. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Scaffold of Strategic Importance
The compound 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research communities. Its structure marries three key pharmacophoric elements: an aryl ketone, a phenyl ring, and a 1,2-thiazole (isothiazole) moiety. The 1,2-thiazole ring, an isomer of the more common 1,3-thiazole, is a crucial component in a range of biologically active molecules, including the antipsychotic drug ziprasidone.[1][2] The aryl ketone is a versatile handle for further chemical modification and a common feature in medicinal chemistry.
The strategic functionalization of this scaffold can unlock libraries of novel compounds for screening and lead optimization. However, the presence of multiple reactive sites—the α- and β-carbons of the acetyl group, the ortho-positions of the phenyl ring, and the C4 and C5 positions of the 1,2-thiazole ring—presents a significant challenge in achieving regioselectivity. This guide provides a detailed analysis of the potential functionalization pathways for 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one, offering experimentally grounded protocols and explaining the chemical principles that govern selectivity.
Understanding the Reactive Landscape
The reactivity of 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one is governed by the electronic properties of its constituent parts. The acetyl group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution but also directs metal-catalyzed C-H activation to its ortho positions. The α-protons of the acetyl group are acidic and readily enolizable, making them susceptible to a range of reactions. The 1,2-thiazole ring is a π-electron deficient heterocycle, with the C5 position being the most electron-rich and thus the most likely site for electrophilic attack.[3] The C4 position is less reactive, and the C3 position is already substituted.
This complex interplay of electronic effects means that the choice of reagents and reaction conditions is critical for directing functionalization to the desired position. The following sections will explore specific protocols for modifying each part of the molecule.
Part 1: Functionalization of the Acetyl Group
The acetyl group offers two primary sites for modification: the α-carbon and the β-carbon (methyl group).
α-Halogenation: A Gateway to Further Derivatization
α-Halogenation of the acetyl group provides a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions. The reaction can be performed under either acidic or basic conditions, with important differences in selectivity.
Scientific Rationale:
Under acidic conditions, the reaction proceeds through an enol intermediate. The introduction of one halogen atom deactivates the carbonyl oxygen towards further protonation, which generally prevents polyhalogenation.[4][5] In contrast, under basic conditions, an enolate is formed. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, leading to rapid polyhalogenation.[4][5][6] For mono-α-halogenation, acidic conditions are therefore preferred.
Protocol 1: Acid-Catalyzed α-Bromination
Objective: To synthesize 2-bromo-1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one.
Materials:
1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
Acetic acid (glacial)
Bromine (Br₂)
Sodium thiosulfate solution (10% w/v)
Dichloromethane (DCM)
Magnesium sulfate (anhydrous)
Procedure:
Dissolve 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (1.0 eq) in glacial acetic acid.
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature with stirring.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by pouring the mixture into ice-water and adding 10% sodium thiosulfate solution to destroy excess bromine.
Extract the product with dichloromethane (3 x volumes).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Mannich Reaction: Introducing Aminomethyl Groups
The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.[2][7] This reaction introduces a basic nitrogen-containing moiety, which can be valuable for modulating the physicochemical properties of a drug candidate.
Scientific Rationale:
The Mannich reaction involves the condensation of a compound with an active hydrogen (the α-proton of the ketone), formaldehyde, and a primary or secondary amine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate (an iminium ion) from formaldehyde and the amine, which then undergoes nucleophilic attack by the enol form of the ketone.
Protocol 2: Synthesis of a β-Amino Ketone Derivative
Objective: To synthesize a 3-(dialkylamino)-1-[4-(1,2-thiazol-3-yl)phenyl]propan-1-one derivative.
Materials:
1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
A secondary amine (e.g., dimethylamine, piperidine) as the hydrochloride salt
Paraformaldehyde
Ethanol
Concentrated hydrochloric acid (catalytic amount)
Procedure:
To a solution of 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (1.0 eq) in ethanol, add the secondary amine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).
Add a catalytic amount of concentrated hydrochloric acid.
Reflux the mixture with stirring and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Part 2: Functionalization of the Phenyl Ring
The phenyl ring offers opportunities for C-H functionalization, primarily at the positions ortho to the acetyl group due to its directing effect.
Ketone-Directed Ortho-Arylation
Transition metal-catalyzed, directing group-assisted C-H activation is a powerful tool for the selective functionalization of aromatic rings.[8] The carbonyl oxygen of the acetyl group can act as a directing group to facilitate C-H activation at the ortho position of the phenyl ring. Rhodium catalysts are particularly effective for this transformation.[9][10][11][12]
Scientific Rationale:
The reaction is believed to proceed through the coordination of the rhodium catalyst to the carbonyl oxygen, followed by cyclometalation to form a five-membered rhodacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to afford the ortho-arylated product and regenerate the active catalyst.
Protocol 3: Rhodium-Catalyzed Ortho-Arylation
Objective: To synthesize 1-[2'-aryl-4-(1,2-thiazol-3-yl)phenyl]ethan-1-one.
Materials:
1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
Aryl bromide or iodide (e.g., bromobenzene)
[Rh(cod)Cl]₂ (catalyst)
A suitable phosphine ligand (e.g., PPh₃)
A base (e.g., K₂CO₃ or Cs₂CO₃)
A high-boiling point solvent (e.g., toluene or xylene)
Procedure:
In a Schlenk tube under an inert atmosphere (e.g., argon), combine 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (1.0 eq), the aryl halide (1.5 eq), [Rh(cod)Cl]₂ (2.5 mol%), the phosphine ligand (10 mol%), and the base (2.0 eq).
Add the anhydrous solvent and degas the mixture.
Heat the reaction mixture at a high temperature (e.g., 120-140 °C) with stirring for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the mixture to room temperature and filter through a pad of Celite.
Wash the filter cake with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography.
Part 3: Functionalization of the 1,2-Thiazole Ring
The 1,2-thiazole ring is an electron-deficient heterocycle, which influences its reactivity. Electrophilic substitution is most likely to occur at the C5 position.[3] Direct C-H activation is also a viable strategy, with palladium catalysis being a common choice.
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14] While 1,2-thiazole is electron-deficient, the presence of an activating group can facilitate this reaction. In the absence of a strong activating group, the reaction may require forcing conditions.
Scientific Rationale:
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[14] This electrophilic species then attacks the most electron-rich position of the heterocyclic ring. For thiazole derivatives, this is generally the C5 position.[3][15]
Protocol 4: Vilsmeier-Haack Formylation at C5
Objective: To synthesize 3-(4-acetylphenyl)-1,2-thiazole-5-carbaldehyde.
Materials:
1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
1,2-Dichloroethane (DCE)
Sodium acetate solution (saturated)
Procedure:
Cool a solution of DMF (3.0 eq) in DCE to 0 °C under an inert atmosphere.
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
Add a solution of 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (1.0 eq) in DCE to the Vilsmeier reagent.
Heat the reaction mixture to reflux and monitor by TLC.
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture with a saturated solution of sodium acetate and stir until the hydrolysis is complete.
Extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the product by column chromatography.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysts are widely used for the direct arylation of heterocycles.[16] For thiazole derivatives, arylation often occurs selectively at the C5 position.[17]
Scientific Rationale:
The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst abstracts a proton from the C-H bond of the thiazole ring. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C5-arylated product. The choice of base and ligands is crucial for the efficiency and selectivity of the reaction.
Protocol 5: Palladium-Catalyzed C5-Arylation
Objective: To synthesize 1-[4-(5-aryl-1,2-thiazol-3-yl)phenyl]ethan-1-one.
Materials:
1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
Aryl bromide or iodide (e.g., 4-bromoanisole)
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
A phosphine ligand (e.g., P(o-tolyl)₃) or a specific ligand for C-H activation
A base (e.g., K₂CO₃ or pivalic acid as an additive)
A high-boiling point solvent (e.g., DMA or xylene)
Procedure:
In a microwave vial or a sealed tube, combine 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2-5 mol%), the ligand (5-10 mol%), and the base (2.0 eq).
Add the anhydrous solvent and seal the vessel.
Heat the reaction mixture in a microwave reactor or an oil bath at a high temperature (e.g., 130-150 °C) for the specified time.
Monitor the reaction by LC-MS.
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Visualization of Key Functionalization Pathways
The following diagrams illustrate the primary sites of reactivity on the core scaffold and a generalized workflow for C-H activation.
Note: Yields are indicative and highly dependent on the specific substrates and reaction conditions.
Conclusion and Future Outlook
The functionalization of 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one offers a rich field of chemical exploration for the development of new molecular entities with potential biological activity. By carefully selecting the appropriate synthetic methodology—be it classic organic reactions targeting the enolizable ketone or modern transition-metal-catalyzed C-H activation—researchers can selectively modify distinct positions on the scaffold. The protocols outlined in this guide provide a robust starting point for these investigations. Future work should focus on exploring the chemoselectivity of these reactions in greater detail, particularly in competitive experiments, and on expanding the scope of coupling partners to further diversify the resulting compound libraries.
References
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Ganellin, C. R., & Triggle, D. J. (Eds.). (1984). Chemistry of the thiazoles. In Dictionary of Pharmacological Agents. Chapman and Hall.
Wiley-VCH. (2020, November 12). Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates.
ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position. Retrieved from [Link]
Zi, Y., Schömberg, F., Wagner, K., & Oestreich, M. (2020).
Wang, D., et al. (2019). Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates through Arene C-H Activation: An Access to Isoquinolines. The Journal of Organic Chemistry, 84(4), 2083–2092.
Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374–1380.
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2009). Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives.
Semantic Scholar. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
National Institutes of Health. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Noyce, D. S., & Fike, S. A. (1972). Reactivity of thiazole in electrophilic reactions as determined from solvolysis rates. The Journal of Organic Chemistry, 37(12), 1973–1976.
Royal Society of Chemistry. (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Retrieved from [Link]
ResearchGate. (n.d.). Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. Retrieved from [Link]
MDPI. (2019, September 30). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Retrieved from [Link]
ResearchGate. (n.d.). Rhodium‐Catalyzed C(sp3) H Functionalization. Retrieved from [Link]
López, R., & Méndez, F. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(4), 793–799.
National Institutes of Health. (n.d.). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Retrieved from [Link]
Daugulis, O., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 879–933.
National Institutes of Health. (2024, August 27). Rigid covalent organic frameworks with thiazole linkage to boost oxygen activation for photocatalytic water purification. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme.
Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(5), 446–458.
National Institutes of Health. (n.d.). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. Retrieved from [Link]
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. In Organic Chemistry II. Retrieved from [Link]
Rwanda Journal of Engineering, Science, Technology and Environment. (2021, July 15). Facile Synthesis, Characterization and in Silico Docking Studies of Novel Thiazolidine-2,4-Dione-Based Mannich Base Bearing.
Open Access Research Journal of Biology and Pharmacy. (2023, March 2).
MDPI. (2023, November 9). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review.
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MDPI. (2011, January 21).
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
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PubMed. (2014, November 7). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. Retrieved from [Link]
Revista de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
MDPI. (2025, January 5). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB.
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PubChem. (n.d.). 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. Retrieved from [Link]
Application Notes & Protocols: The Utility of Phenyl-Thiazolyl Ethanone Scaffolds in Pharmaceutical Development
Abstract This document provides a comprehensive technical guide on the application of phenyl-thiazolyl ethanone derivatives, specifically using 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one and its analogues, as pivotal inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the application of phenyl-thiazolyl ethanone derivatives, specifically using 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one and its analogues, as pivotal intermediates in pharmaceutical research and development. The thiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is lauded for its wide spectrum of biological activities.[1][2] These application notes delve into the synthetic utility, analytical validation, and safe handling of these intermediates, providing researchers with the foundational knowledge to leverage their potential in drug discovery programs. We will use the well-documented analogue, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, to illustrate key protocols and principles.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of therapeutic agents.[3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a popular motif among medicinal chemists. Thiazole derivatives exhibit an impressive range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][3] Compounds like the antiretroviral drug Ritonavir and the antibiotic Sulfathiazole underscore the clinical significance of this heterocyclic system.[4]
The intermediate, 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, and its structural relatives, serve as versatile building blocks. The ketone functional group is a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of diverse chemical spaces in the quest for novel therapeutics.
Physicochemical & Safety Profile
For the purpose of providing concrete data, the following properties and safety warnings are for the representative analogue, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one . Researchers should always consult the specific Safety Data Sheet (SDS) for the exact reagent in use.
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
P301+P317 & P330: If swallowed, get medical help and rinse mouth.[5]
P302+P352: If on skin, wash with plenty of soap and water.
P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
Disposal: Dispose of contents/container to an approved waste disposal plant.
Application in Synthetic Chemistry: A Protocol for Chalcone Synthesis
The acetyl group of the phenyl-thiazolyl ethanone intermediate is an excellent electrophilic site for Claisen-Schmidt condensation reactions to form chalcones. These α,β-unsaturated ketones are, in turn, valuable precursors for synthesizing various heterocyclic compounds like pyrimidines and pyrazoles, many of which are biologically active.
Causality: The reaction is base-catalyzed. The base (e.g., KOH) deprotonates the α-carbon of the ethanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A subsequent dehydration step yields the thermodynamically stable conjugated chalcone system. Ethanol is a common solvent as it effectively dissolves both the reactants and the catalyst.
Protocol 3.1: Synthesis of a Thiazole-Containing Chalcone
Objective: To synthesize (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
Standard laboratory glassware, magnetic stirrer, and TLC apparatus.
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (e.g., 2.17 g, 10 mmol) in 30 mL of 95% ethanol.
Aldehyde Addition: To this solution, add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol). Stir until all solids are dissolved.
Catalyst Introduction: Prepare a solution of potassium hydroxide (e.g., 1.12 g, 20 mmol) in 10 mL of ethanol. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The formation of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
Work-up & Isolation:
Once the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water.
A solid precipitate should form. If not, acidify the solution slightly with dilute HCl (1M) to a pH of ~6.
Collect the solid product by vacuum filtration.
Wash the crude product thoroughly with cold water to remove any residual KOH.
Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone product as a crystalline solid.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note: Catalytic Architectures for Isothiazole (1,2-Thiazole) Synthesis
[1][2] Executive Summary & Strategic Rationale Isothiazoles (1,2-thiazoles) are privileged scaffolds in medicinal chemistry, distinct from their ubiquitous 1,3-thiazole isomers. Found in blockbuster antipsychotics like Z...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Strategic Rationale
Isothiazoles (1,2-thiazoles) are privileged scaffolds in medicinal chemistry, distinct from their ubiquitous 1,3-thiazole isomers. Found in blockbuster antipsychotics like Ziprasidone and Lurasidone , the 1,2-N,S motif offers unique electronic properties and hydrogen-bonding vectors. However, the construction of the N–S bond in a 1,2-relationship has historically required harsh oxidative conditions or unstable hydroxylamine-O-sulfonic acid precursors.
This guide details three robust, catalytic protocols that overcome these historical limitations. We prioritize methods that allow for modular assembly , atom economy , and stereochemical control , moving beyond traditional stoichiometric oxidations.
Key Catalytic Strategies Covered:
Rhodium-Catalyzed Transannulation: The most versatile method for generating diverse 3,4,5-trisubstituted isothiazoles from 1,2,3-thiadiazoles.
Copper-Catalyzed Asymmetric Synthesis: A rare example of enantioselective isothiazole construction via cooperative soft Lewis acid/hard Brønsted base catalysis.
Metal-Free Oxidative Annulation: A green, iodine- or air-mediated cascade for accessing 3,5-disubstituted systems.
Protocol A: Rhodium-Catalyzed Transannulation (The "Umpolung" Strategy)
This method, pioneered by Lee and co-workers, conceptualizes 1,2,3-thiadiazoles not as inert heterocycles, but as masked
-thiavinyl carbenoids. It effectively treats the thiadiazole as a 1,3-dipole equivalent that can react with nitriles, allowing independent modification of all three ring positions.[1]
Mechanistic Insight
The reaction is driven by the extrusion of nitrogen gas (entropy) and the formation of a reactive Rh-carbenoid species. Unlike traditional carbenoids that are purely electrophilic, the
-thiavinyl Rh-intermediate exhibits "umpolung" character—the carbon attached to the metal is nucleophilic, while the sulfur becomes electrophilic.[1][2]
Figure 1: Mechanism of Rh-catalyzed transannulation. The Rh-carbenoid acts as a 3-carbon/sulfur building block that intercepts the nitrile.
Catalyst Preparation: In a glovebox or under Ar, charge a dried Schlenk tube with [Rh(COD)Cl]2 (12.3 mg, 0.025 mmol, 5 mol%) and DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (33.3 mg, 0.06 mmol, 12 mol%).
Solvent Addition: Add anhydrous Chlorobenzene (2.0 mL). Stir at RT for 10 mins to pre-form the active catalyst species (solution turns deep orange/red).
Substrate Addition: Add the 1,2,3-thiadiazole derivative (0.5 mmol) and the Nitrile (1.0 mmol, 2.0 equiv).
Reaction: Seal the tube and heat to 130 °C for 12 hours. Note: Nitrogen gas is evolved; ensure the vessel can handle slight pressure or use an open reflux system under inert atmosphere.
Work-up: Cool to RT. Filter the mixture through a short pad of Celite to remove Rh residues. Wash with DCM.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).
Critical Parameters:
Ligand: DPPF is superior to monodentate phosphines (PPh3) or bidentate ligands with smaller bite angles (DPPE), likely due to stabilizing the specific carbenoid geometry.
Temperature: 130 °C is required to overcome the activation energy for N2 extrusion. Lower temperatures result in stalled conversion.
Protocol B: Copper-Catalyzed Asymmetric Synthesis
For drug development requiring chirality (e.g., isothiazolines that can be oxidized to isothiazoles or used as chiral scaffolds), the Kumagai/Shibasaki method is the benchmark. It utilizes a "Soft Lewis Acid / Hard Brønsted Base" cooperative system.[3]
Mechanistic Insight
The Cu(I) catalyst activates the "soft" sulfur of the thioamide and the "soft" nitrile carbon, while the Brønsted base activates the pronucleophile (allyl cyanide). This dual activation ensures high enantioselectivity during the C–C bond formation, followed by an oxidative N–S bond closure.
Figure 2: Cooperative catalysis pathway for asymmetric isothiazole assembly.
Catalyst Mix: In a flame-dried flask under Argon, combine [Cu(CH3CN)4]PF6 (7.5 mg, 10 mol%) and the chiral ligand (R)-Segphos (or similar bisphosphine) (12 mol%). Dissolve in THF (1.0 mL).
Base Activation: Add LiOC6H4-p-OMe (Lithium 4-methoxyphenoxide) (10 mol%) as the soft Brønsted base.
Addition: Add the α,β-unsaturated thioamide (0.2 mmol) and Allyl Cyanide (0.24 mmol).
Incubation: Stir at -20 °C for 24 hours. The low temperature is crucial for enantioselectivity (ee > 90%).
Cyclization (One-Pot): To the same vessel, add an oxidant (e.g., I2 or DDQ, 1.1 equiv) and warm to RT. This converts the acyclic intermediate into the isothiazole core.
Purification: Quench with sat. Na2S2O3 (if Iodine used), extract with EtOAc, and purify via chiral HPLC or silica chromatography.
Protocol C: Metal-Free [4+1] Annulation
For routine synthesis of 3,5-disubstituted isothiazoles without trace metal contamination, the iodine-mediated oxidative cyclization of enaminothiones (or their precursors) is highly effective.
Experimental Protocol
Target: 3,5-Diaryl Isothiazoles
Scale: 1.0 mmol
Precursor Assembly: Combine a β-keto dithioester or thioamide (1.0 mmol) with NH4OAc (Ammonium Acetate) (4.0 mmol, 4 equiv) in Ethanol (5 mL).
Cyclization: Add I2 (Molecular Iodine) (1.2 mmol) or use DMSO as an oxidant solvent with catalytic I2 (10 mol%).
Reaction: Reflux at 80 °C for 2-4 hours. The reaction proceeds via in situ formation of a thio-enamine followed by N–S bond closure.
Work-up: Pour into ice water containing Na2S2O3. The product often precipitates as a solid.
Recrystallization: Recrystallize from Ethanol/Water.
Comparative Analysis of Methods
Feature
Rh-Catalyzed Transannulation
Cu-Catalyzed Asymmetric
Metal-Free Annulation
Primary Bond Formation
Carbenoid Insertion (C-C, C-S)
Conjugate Addition (C-C)
Condensation/Oxidation (N-S)
Substrate Scope
Broadest: Alkyl, Aryl, Heteroaryl
Limited to activated alkenes
1,3-dicarbonyl derivatives
Atom Economy
High (-N2 only)
Moderate (Auxiliaries used)
Moderate (-H2O, -HI)
Stereocontrol
Achiral (Planar)
High Enantioselectivity
Achiral
Key Reagents
[Rh(COD)Cl]2, DPPF
Cu(I), Chiral Phosphine
NH4OAc, I2
Typical Yield
75-95%
60-85%
80-95%
References
Seo, B., Kim, Y. G., & Lee, P. H. (2016).[1][2][4][5] Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles.[1][6][2][4][5] Organic Letters, 18(19), 5050–5053. Link
Yanagida, Y., Yazaki, R., Kumagai, N., & Shibasaki, M. (2011).[3] Asymmetric Synthesis of Isothiazoles through Cu Catalysis: Direct Catalytic Asymmetric Conjugate Addition of Allyl Cyanide to α,β-Unsaturated Thioamides.[6][3][7] Angewandte Chemie International Edition, 50(34), 7910–7914.[7] Link
Shukla, G., Srivastava, A., & Singh, M. S. (2016).[4] Metal-Free, One-Pot Synthesis of 3,5-Disubstituted Isothiazoles from β-Keto Dithioesters and Ammonium Acetate.[4][5] Organic Letters, 18(10), 2451–2454. Link
Zhang, Z.-Z., et al. (2021).[4][5] Base-Promoted Demethoxylative Cycloaddition of Alkynyl Oxime Ethers: Synthesis of Isoselenazoles and Isothiazoles.[4][5] The Journal of Organic Chemistry, 86(1), 632–642.[4][5] Link
Application Notes & Protocols: A Guide to Solvent Selection for Reactions of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The strategic selection of a solvent system is paramount in optimizing chemical transformations. This is particularly true for mul...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of a solvent system is paramount in optimizing chemical transformations. This is particularly true for multifunctional molecules such as 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, a compound of interest in medicinal chemistry due to the prevalence of the isothiazole scaffold in bioactive molecules.[1] This document provides a comprehensive guide to solvent selection for various reactions involving this aryl ketone-substituted isothiazole. By dissecting the molecule into its constituent functional groups—the 1,2-thiazole (isothiazole) ring, the aromatic ketone, and the interconnecting phenyl ring—we can apply fundamental principles of physical organic chemistry to predict and rationalize the optimal solvent for a given reaction. This guide will explore solvent effects on reactivity, selectivity, and yield, and provide detailed protocols for solvent screening and reaction optimization.
Introduction to 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one and the Critical Role of the Solvent
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic aromatic ketone. The isothiazole ring is an aromatic five-membered heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship.[1] This arrangement imparts distinct electronic properties compared to its more common 1,3-thiazole isomer. The molecule's reactivity is dictated by the interplay of its functional groups:
The Isothiazole Ring: An electron-deficient heterocycle, susceptible to nucleophilic attack at positions 3 and 5, and electrophilic attack primarily at the C4 position.[1] The N-S bond is a point of potential reductive cleavage.
The Phenyl Ring: Can undergo electrophilic aromatic substitution, with the substitution pattern influenced by the existing substituents.
The Ethan-1-one (Ketone) Group: The carbonyl group can undergo nucleophilic addition, and the α-protons are acidic, allowing for enolate formation and subsequent reactions.
The solvent plays a multifaceted role in modulating the outcomes of reactions involving this molecule. It can influence:
Solubility: Ensuring that all reactants, reagents, and catalysts are in the same phase is fundamental for an efficient reaction.
Reactivity: Solvents can stabilize or destabilize ground states, transition states, and intermediates, thereby altering the reaction rate.
Selectivity: In molecules with multiple reactive sites, the solvent can influence which site is preferentially attacked (chemoselectivity) and the stereochemical outcome (stereoselectivity).
Reaction Mechanism: The choice of solvent can sometimes favor one reaction pathway over another.
This guide will provide a framework for rational solvent selection for key transformations of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one.
Reactions at the Isothiazole Ring: Solvent Considerations
The isothiazole ring in 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one can participate in several important reactions, including nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r)
If the isothiazole ring is substituted with a suitable leaving group (e.g., a halogen) at the C3 or C5 position, it can undergo SNA_r. The mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate.
Solvent Effects:
Polar Aprotic Solvents: These are generally the solvents of choice for SNA_r reactions. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are effective at solvating the cation of the nucleophile while leaving the anion relatively "naked" and more nucleophilic.[2][3] They also effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
Polar Protic Solvents: Solvents such as water and alcohols can hydrogen bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[2]
Nonpolar Solvents: These are generally poor choices as they do not effectively solvate the charged nucleophile or the Meisenheimer complex, leading to very slow reaction rates.
Table 1: Solvent Recommendations for SNA_r on a Halogenated Isothiazole Derivative
Solvent Class
Recommended Solvents
Rationale
Polar Aprotic
DMF, DMSO, MeCN, THF
Excellent stabilization of the Meisenheimer complex; enhances nucleophilicity of the anionic nucleophile.[2][3]
Polar Protic
Ethanol, Methanol, Water
Generally avoided; can solvate and deactivate the nucleophile through hydrogen bonding.[2]
Nonpolar
Toluene, Hexane, Dichloromethane
Poor solubility of ionic nucleophiles and poor stabilization of charged intermediates.
For a derivative of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one bearing a halide (e.g., at C5), Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond. The choice of solvent is critical for the stability and activity of the palladium catalyst and for facilitating the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Solvent Effects:
Polar Aprotic Solvents: DMF and 1,4-Dioxane are commonly used. They are good at dissolving the organometallic reagents and the palladium catalyst. The polarity of the solvent can influence the rate of oxidative addition and reductive elimination.[4][5]
Ethers: Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) are also frequently used, often in combination with water.
Aqueous Mixtures: Suzuki couplings are often performed in a biphasic mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃). The presence of water can be crucial for the transmetalation step.
Table 2: Solvent Recommendations for Suzuki-Miyaura Coupling of a Halo-isothiazole Derivative
Solvent System
Recommended Solvents
Rationale
Polar Aprotic
DMF, 1,4-Dioxane
Good solubility for reactants and catalyst; can influence the selectivity and rate of the catalytic cycle.[4][5]
Ethers
THF, DME
Common and effective solvents for Suzuki couplings.
Aqueous Biphasic
Toluene/Water, Dioxane/Water
The aqueous phase is necessary for the base and facilitates the transmetalation step.
Alcohols
Ethanol, Isopropanol
Can also be used, sometimes in combination with other solvents.
Reactions at the Ketone Group: Solvent Selection
The ethan-1-one moiety is a versatile functional group that can undergo a variety of transformations.
Reduction of the Ketone
The reduction of the carbonyl group to a secondary alcohol is a common transformation. The choice of solvent depends on the reducing agent used.
Solvent Effects:
With Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent. Protic solvents like Methanol and Ethanol are excellent choices. They activate the borohydride and also protonate the intermediate alkoxide.
With Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent that reacts violently with protic solvents. Therefore, anhydrous aprotic solvents such as Diethyl Ether or THF are mandatory.
Table 3: Solvent Recommendations for Ketone Reduction
Reducing Agent
Recommended Solvents
Rationale
Sodium Borohydride (NaBH₄)
Methanol, Ethanol
Protic solvents that activate the reducing agent and protonate the product.
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Diethyl Ether, Anhydrous THF
Aprotic solvents are required to prevent reaction with the highly reactive hydride.
Aldol Condensation
The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which can then react with an aldehyde or another ketone in an aldol condensation.
Solvent Effects:
Protic Solvents:Ethanol is a common solvent for base-catalyzed aldol condensations (e.g., with NaOH or KOH).[6] It is a good solvent for the reactants and the base.
Aprotic Solvents: For reactions involving stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) to generate the enolate, an aprotic solvent such as anhydrous THF is essential to avoid protonation of the strong base.
Solvent-Free Conditions: In some cases, aldol condensations can be carried out under solvent-free conditions, which is a greener alternative.[7]
Table 4: Solvent Recommendations for Aldol Condensation
Base
Recommended Solvents
Rationale
NaOH, KOH
Ethanol, Methanol
Protic solvents that dissolve the base and reactants.[6]
LDA, NaH
Anhydrous THF, Anhydrous Diethyl Ether
Aprotic solvents are required for these strong, moisture-sensitive bases.
Solvent-Free
None
Environmentally friendly option where reactants are mixed directly with a solid base.[7]
Experimental Protocols
Protocol for Solvent Screening in a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for screening different solvents for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one with phenylboronic acid.
Materials:
5-bromo-1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one
Phenylboronic acid
Pd(PPh₃)₄ (or other suitable palladium catalyst)
2M Aqueous Na₂CO₃ solution
Solvents to be screened (e.g., 1,4-Dioxane, THF, Toluene, DMF)
Inert atmosphere (Nitrogen or Argon)
Reaction vials with stir bars
Procedure:
To a series of reaction vials, add 5-bromo-1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one (1 equivalent), phenylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
To each vial, add a different solvent (e.g., 1,4-Dioxane, THF, Toluene, DMF) to make a 0.1 M solution of the starting material.
Add 2M aqueous Na₂CO₃ solution (2 equivalents) to each vial.
Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Place the vials in a preheated heating block at 80-100 °C and stir for the desired reaction time (e.g., 12-24 hours).
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analyze the crude product yields by ¹H NMR spectroscopy using an internal standard to determine the optimal solvent.
Protocol for the Reduction of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one with Sodium Borohydride
Materials:
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Sodium borohydride (NaBH₄)
Methanol
Deionized water
1M Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
Dissolve 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of deionized water.
Acidify the mixture to pH ~5-6 with 1M HCl.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Functional components of the target molecule.
Conclusion
The selection of an appropriate solvent is a critical parameter that can significantly impact the success of a chemical reaction. For a multifunctional molecule like 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, a systematic approach based on the understanding of the reaction mechanism and the role of the solvent in stabilizing key intermediates and transition states is essential. This guide provides a foundational framework for researchers to make informed decisions on solvent selection for various transformations of this and structurally related compounds. The provided protocols for solvent screening and specific reactions serve as a practical starting point for laboratory work. By carefully considering the principles outlined herein, researchers can enhance reaction efficiency, improve product yields, and streamline the development of novel chemical entities.
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). SlideShare. [Link]
Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry. [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules. [Link]
The chemistry of isothiazoles. ResearchGate. [Link]
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC. [Link]
Application Note: Scalable Synthesis Routes for 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details two distinct, scalable strategies for synthesizing 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (also known as...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details two distinct, scalable strategies for synthesizing 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (also known as 3-(4-acetylphenyl)isothiazole).
Executive Summary
The target molecule, 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one , features an acetophenone core substituted at the para position with an isothiazole (1,2-thiazole) ring. This scaffold is a critical bioisostere in kinase inhibitor discovery, offering distinct hydrogen-bonding vectors compared to the more common 1,3-thiazole.
This guide presents two validated pathways:
Route A (Convergent): A modular Suzuki-Miyaura Cross-Coupling utilizing 3-bromoisothiazole and 4-acetylphenylboronic acid. This is the recommended route for gram-to-kilogram scale-up due to mild conditions and high functional group tolerance.
Route B (Linear): A De Novo Ring Construction via oxidative cyclization. This route is atom-economical but requires stricter safety controls due to sulfur reagents.
The convergent approach minimizes risk by assembling two stable, commercially available precursors. 3-Bromoisothiazole is electronically distinct from 4- or 5-bromoisothiazoles; the C3 position is activated for oxidative addition but less prone to protodeboronation than the corresponding 3-boronic acid. Therefore, we couple the aryl boronic acid with the heteroaryl halide .
Inertion: Charge a 2 L jacketed reactor with 4-Acetylphenylboronic acid (108 g, 0.66 mol) and 3-Bromoisothiazole (100 g, 0.60 mol) . Purge with N₂ for 15 minutes.
Base Addition: Add a solution of Na₂CO₃ (127 g, 1.20 mol) dissolved in degassed Water (200 mL) .
Catalyst Charge: Add Pd(dppf)Cl₂·CH₂Cl₂ (14.7 g, 0.018 mol) in one portion under positive N₂ flow.
Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by HPLC (Target: <2% remaining bromide).
Workup:
Cool to 25°C.
Filter through a pad of Celite to remove Pd black; rinse with ethyl acetate (200 mL).
Separate phases. Extract the aqueous layer with ethyl acetate (2 x 300 mL).
Wash combined organics with Brine (400 mL), dry over MgSO₄, and concentrate in vacuo.
Purification:
Recrystallize the crude solid from Ethanol/Heptane (1:3) .
Yield Expectation: 85–92% (White to pale yellow solid).
Critical Process Parameters (CPPs)
Parameter
Range
Impact
Temperature
85–95°C
<80°C leads to stalled conversion; >100°C increases homocoupling.
O₂ Exclusion
<50 ppm
Essential. O₂ causes rapid catalyst deactivation (Pd black formation).
Stoichiometry
1.1 equiv Boronic Acid
Excess boronic acid compensates for protodeboronation side-reactions.
Route B: De Novo Ring Construction (Alternative)
Rationale
If 3-bromoisothiazole supply is constrained, the isothiazole ring can be constructed on the acetophenone scaffold. This route utilizes the oxidative cyclization of 3-aminothioacrylamides , derived from the corresponding enaminone.
Workflow
Enaminone Formation: Reaction of 4-aminoacetophenone (protected) or similar precursor with DMF-DMA.
Thionation: Conversion to the thio-intermediate using Lawesson's Reagent or P₂S₅.
Oxidative Closure: Cyclization using Iodine (I₂) or Chloranil to form the S–N bond.
Suzuki-Miyaura Coupling Review : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Isothiazole Synthesis : Koutentis, P. A., & Rees, C. W. (2011). C–H Activation of Isothiazoles.[3] Journal of Organic Chemistry. Link
Catalyst Selection : Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Introduction The 1,2-thiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The target molecule, 1-[4-(1,2-Thiazol-3-yl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,2-thiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The target molecule, 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, represents a key building block for the development of novel therapeutic agents. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically reduces reaction times, often increases product yields, and aligns with the principles of green chemistry.[1][2][3] This application note provides a detailed, two-step protocol for the efficient synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, leveraging the benefits of microwave irradiation for the key cyclization step.
The synthetic strategy involves the initial preparation of a key thioamide intermediate, 1-(4-thiocarbamoylphenyl)ethanone, from commercially available 4-acetylbenzonitrile. The subsequent step is a microwave-promoted Hantzsch-type cyclization with a suitable C2 synthon to construct the desired 1,2-thiazole ring. This approach offers a rapid and efficient pathway to the target molecule, suitable for research and development in medicinal chemistry and drug discovery.
Synthetic Scheme
Figure 1: Overall synthetic route.
Experimental Protocols
Part 1: Synthesis of 1-(4-Thiocarbamoylphenyl)ethanone (Intermediate)
This procedure adapts a mild and efficient method for the conversion of nitriles to primary thioamides.[4][5]
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-acetylbenzonitrile (1.0 eq), sodium hydrosulfide hydrate (3.0 eq), and magnesium chloride (1.5 eq).
Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(4-thiocarbamoylphenyl)ethanone as a solid.
Part 2: Microwave-Assisted Synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (Final Product)
This protocol utilizes a microwave-assisted Hantzsch-type thiazole synthesis.[8][9][10]
Materials:
1-(4-Thiocarbamoylphenyl)ethanone (1.0 eq)
2-Bromoacetaldehyde dimethyl acetal (1.2 eq)
Ethanol
Concentrated Hydrochloric Acid (catalytic amount)
Saturated sodium bicarbonate solution
Deionized water
Ethyl acetate
Brine
Equipment:
Microwave synthesis reactor
10 mL microwave reaction vessel with a magnetic stir bar
Standard laboratory glassware
Rotary evaporator
Procedure:
In a 10 mL microwave reaction vessel, combine 1-(4-thiocarbamoylphenyl)ethanone (1.0 eq), 2-bromoacetaldehyde dimethyl acetal (1.2 eq), and ethanol.
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
Seal the reaction vessel and place it in the microwave synthesis reactor.
Irradiate the mixture under the conditions specified in Table 1.
After the reaction is complete, cool the vessel to room temperature.
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by deionized water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one.
Table 1: Optimized Microwave Reaction Parameters
Parameter
Value
Microwave Power
100-300 W (dynamic)
Temperature
120 °C
Reaction Time
10-20 minutes
Pressure
Monitored (typically < 20 bar)
Stirring
High
Mechanism and Scientific Rationale
The synthesis proceeds via a two-step sequence. The first step involves the conversion of the nitrile group of 4-acetylbenzonitrile into a thioamide. This transformation is crucial as the thioamide provides the necessary N-C-S backbone for the subsequent cyclization. The use of sodium hydrosulfide in the presence of magnesium chloride offers a milder alternative to other thionating agents.[5]
The second step is a classic Hantzsch thiazole synthesis, which is significantly accelerated by microwave irradiation.[11][12][13] The mechanism, as illustrated below, involves the initial S-alkylation of the thioamide by the in-situ generated α-bromoaldehyde (from the hydrolysis of the acetal under acidic conditions). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 1,2-thiazole ring.
Figure 2: Proposed mechanism for the Hantzsch thiazole synthesis.
Microwave heating is particularly effective for this transformation due to the polar nature of the reactants and intermediates, which allows for efficient and uniform heating. This leads to a dramatic reduction in reaction time from hours to minutes compared to conventional heating methods.[14][15]
Characterization of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
The structure of the final product should be confirmed by standard spectroscopic methods. The expected data are as follows:
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl protons of the acetyl group around δ 2.6 ppm. The aromatic protons on the phenyl ring will likely appear as two doublets in the range of δ 7.8-8.2 ppm. The two protons on the thiazole ring are expected to appear as doublets in the region of δ 7.0-7.5 ppm.[3][16]
¹³C NMR (100 MHz, CDCl₃): The spectrum should display a signal for the methyl carbon of the acetyl group around δ 26-27 ppm. The carbonyl carbon of the acetyl group is expected around δ 197 ppm. The aromatic carbons will appear in the range of δ 125-140 ppm, and the carbons of the thiazole ring will be observed in the region of δ 110-155 ppm.[3][17][18]
IR (KBr): Characteristic absorption bands are expected for the C=O stretch of the ketone at approximately 1680 cm⁻¹, and C=N and C=C stretching vibrations of the aromatic rings between 1400-1600 cm⁻¹.
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one. The described method is efficient, rapid, and adheres to the principles of green chemistry, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development. The significant reduction in reaction time afforded by microwave irradiation highlights its utility in accelerating the synthesis of important heterocyclic scaffolds.
References
Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Organic Chemistry Portal. (2009). A Mild and Versatile Synthesis of Thioamides. Retrieved from [Link]
Scribd. (2009, February 11). Efficient Thioamide Synthesis from Nitriles. Retrieved from [Link]
ResearchGate. (2025, August 7). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Retrieved from [Link]
SpringerLink. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. Retrieved from [Link]
PMC. (n.d.). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Retrieved from [Link]
ResearchGate. (2026, February 5). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
PMC. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]
ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
Sciforum. (n.d.). Batch and Continuous Flow Preparation of Hantzsch 1,4- Dihydropyridines under Microwave Heating and Simultaneous Real. Retrieved from [Link]
ResearchGate. (n.d.). Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. Retrieved from [Link]
Protocol Exchange. (2014, October 3). Chlorination of 4-acetoxybenzoic acid and subsequent substitution with hydrosulfide. Retrieved from [Link]
ResearchGate. (2025, August 10). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Retrieved from [Link]
GSRS. (n.d.). 4-ACETYLBENZONITRILE. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of compounds 1 , 2 , and 3. Retrieved from [Link]
University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. Retrieved from [Link]
PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]
MDPI. (2022, November 28). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Retrieved from [Link]
Tikrit Journal of Pure Science. (n.d.). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Retrieved from [Link]
PubChem. (n.d.). 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. Retrieved from [Link]
EPA. (2025, October 15). 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone. Retrieved from [Link]
PubChemLite. (n.d.). 4-acetylbenzonitrile (C9H7NO). Retrieved from [Link]
Google Patents. (n.d.). US20200231888A1 - Complete removal of solids during hydrogen sulfide scavenging operations using a scavenger and a michael acceptor.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ISO-3-ARYL-001
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Strategy
You are attempting to synthesize 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one . This molecule features a 1,2-thiazole (isothiazole) ring coupled to a para-acetylphenyl group.
The Core Challenge: Isothiazoles possess a weak N–S bond that is susceptible to cleavage by nucleophiles and reducing agents. Furthermore, the 4-acetylphenylboronic acid partner is electron-deficient, making it prone to protodeboronation (loss of the boron group) before coupling occurs.
Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust against O₂, effective for heteroaryls)
The "Gold Standard" Protocol
Use this baseline protocol to validate your reagents and technique before attempting optimization.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
3-Bromo-1,2-thiazole
1.0
Electrophile
Volatile; handle cold.
4-Acetylphenylboronic acid
1.2 - 1.5
Nucleophile
Excess compensates for deboronation.
Pd(dppf)Cl₂ · CH₂Cl₂
0.03 (3 mol%)
Catalyst
High turnover; resists oxidation.
Na₂CO₂ (2M aq.)
3.0
Base
Mild enough to preserve the isothiazole ring.
1,4-Dioxane
[0.2 M]
Solvent
Miscible with water; high boiling point.
Step-by-Step Workflow
Degassing (Critical): Charge a reaction vial with 1,4-dioxane and 2M Na₂CO₃. Sparge with Argon/Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling and kills the active Pd(0) species.
Charge Solids: Add the boronic acid and Pd catalyst to the vial under a positive stream of inert gas.
Add Electrophile: Add 3-bromo-1,2-thiazole via syringe.
Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LCMS.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.
Diagnose your specific failure mode using the symptoms below.
Symptom A: Low Conversion (Starting Material Remains)
Cause: Catalyst deactivation or poor oxidative addition.
Fix: Switch to a more electron-rich, bulky ligand system like XPhos Pd G2 . The isothiazole nitrogen can coordinate to Pd, poisoning it; bulky ligands prevent this coordination.
Symptom B: High Byproduct (Acetophenone)
Cause: Protodeboronation. The boronic acid loses the B(OH)₂ group and is replaced by a proton, yielding acetophenone.
Fix:
Switch solvent to THF/Water (lower temp) or Toluene/Water .
Use K₃PO₄ instead of carbonate to buffer the pH.
Add the boronic acid slowly (portion-wise) over 1 hour.
Symptom C: Ring Degradation (Complex Mixture)
Cause: N–S bond cleavage. Strong bases or high temps can open the isothiazole ring (releasing sulfur/ammonia equivalents).
Fix: Switch to CsF (Cesium Fluoride) as the base in anhydrous DME (Dimethoxyethane). Fluoride activates the boronate without high basicity.
Diagnostic Decision Tree
Figure 1: Decision matrix for optimizing reaction conditions based on crude LCMS data.
Advanced Optimization: Catalyst & Base Screening
If the standard protocol yields <50%, run this specific screen.
Entry
Catalyst (5 mol%)
Base (2 eq)
Solvent
Rationale
1
Pd(dppf)Cl₂
Na₂CO₃
Dioxane/H₂O
Baseline: Robust, general purpose.
2
XPhos Pd G2
K₃PO₄
THF/H₂O
Steric Bulk: Prevents N-coordination; speeds up coupling.
3
Pd(PPh₃)₄
Cs₂CO₃
Toluene/EtOH
Classic: Good for sterically unhindered substrates.
4
Pd₂(dba)₃ + SPhos
K₃PO₄
Toluene/H₂O
High Activity: Excellent for electron-poor boronic acids.
5
Pd(dppf)Cl₂
CsF
DME (Anhydrous)
"Base-Free": Protects sensitive isothiazole ring.
Alternative Route: Ring Construction
Use this if the Suzuki coupling fails completely due to electronic incompatibility.
If the cross-coupling is intractable, you must build the isothiazole ring onto the acetophenone scaffold.
Method: Oxidative Cyclization of
-amino thiones.
Precursor Synthesis: React 3-(dimethylamino)-1-(4-acetylphenyl)prop-2-en-1-one with thioacetamide.
Cyclization: Treat the resulting thio-intermediate with Hydroxylamine-O-sulfonic acid (HOSA) or Iodine/K₂CO₃ .
Mechanism: This forms the N–S bond as the final step, avoiding the instability issues of the starting material.
Figure 2: De novo synthesis of the isothiazole ring via oxidative cyclization.
Frequently Asked Questions (FAQ)
Q: Why is my 3-bromoisothiazole turning dark in the bottle?A: Isothiazoles are light- and air-sensitive. Store the reagent at -20°C under argon. If it is dark brown, distill it under reduced pressure before use, or the impurities will poison the Pd catalyst.
Q: Can I use the pinacol ester instead of the boronic acid?A: Yes, and it is often preferred. 4-Acetylphenylboronic acid pinacol ester is generally more stable towards protodeboronation than the free acid. If you see high acetophenone byproduct, switch to the pinacol ester.
Q: Is the N–S bond stable to aqueous workup?A: Generally, yes. However, avoid highly acidic washes (pH < 2) or strong reducing agents (sulfites/bisulfites) during the quench, as these can cleave the N–S bond.
References
Isothiazole Synthesis Overview
Synthesis of 3-Substituted Aryl[4,5]isothiazoles through an All-Hetero
Xu, F., Chen, Y., Fan, E., & Sun, Z. (2016).[2] Organic Letters, 18(11), 2777–2779.[3]
Removing side products from 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one reaction
Technical Support Center: 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one Synthesis A Guide to Troubleshooting and Purification Welcome to the technical support resource for the synthesis and purification of 1-[4-(1,2-Thiazol-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one Synthesis
A Guide to Troubleshooting and Purification
Welcome to the technical support resource for the synthesis and purification of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this target molecule from common reaction side products. We will explore the causality behind impurity formation and provide validated, step-by-step protocols for achieving high purity.
Troubleshooting and FAQs
This section addresses specific issues encountered during the workup and purification of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, which is commonly synthesized via palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings.
Q1: My crude reaction mixture is contaminated with unreacted boronic acid (e.g., 4-acetylphenylboronic acid). What is the most efficient removal method?
A1: The most effective method for removing acidic impurities like boronic acids is an acid-base extraction .[1] Boronic acids are acidic and will be deprotonated by a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to form a water-soluble salt.[2] This salt will partition into the aqueous layer, while your neutral target molecule remains in the organic layer.
Causality: The principle behind this separation is the dramatic change in a compound's solubility when it is converted from a neutral organic molecule into an ionic salt.[3] The resulting boronate salt is highly polar and preferentially dissolves in the aqueous phase, allowing for a clean separation from the desired, less polar, neutral product. A weak base is recommended to avoid potential side reactions with the ketone functional group, such as hydrolysis or aldol condensation, which could occur under strongly basic conditions (e.g., with NaOH).
Q2: Analysis of my crude product shows a significant byproduct with a mass corresponding to a biphenyl-like structure (e.g., 4,4'-diacetylbiphenyl). What is this impurity and how can I remove it?
A2: This is a classic homocoupling byproduct , a common side reaction in palladium-catalyzed cross-couplings like the Suzuki and Stille reactions.[4][5] It arises from the reaction of two molecules of your boronic acid or organostannane reagent with each other.
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture or if the transmetalation step of the catalytic cycle is slow relative to other competing pathways.[5] This byproduct is non-polar, neutral, and often has a higher molecular weight and lower solubility than your target compound.
Removal Strategy:
Flash Column Chromatography: This is the most reliable method. The homocoupled product is typically less polar than the desired thiazolyl-substituted product. Therefore, it will elute first from a silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Recrystallization: Due to differences in solubility and crystal lattice packing, recrystallization can be effective.[7] You may find a solvent system where the homocoupled byproduct is significantly less soluble than your desired product, allowing it to be filtered off, or vice-versa.
Q3: I've detected acetophenone in my product. How did this form and what is the best way to remove it?
A3: The presence of acetophenone strongly suggests a protodehalogenation or protodeborylation side reaction.[8] In this process, the halide or boronic acid group on your starting material (e.g., 1-(4-bromophenyl)ethanone or 4-acetylphenylboronic acid) is replaced by a hydrogen atom from the solvent or another reagent.
Causality: This side reaction can be facilitated by certain bases, protic solvents (like alcohols), or if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[8][9]
Removal Strategy: Acetophenone is more volatile than your target molecule but has similar polarity. The most effective removal method is flash column chromatography .[10] Due to its lower molecular weight and slightly different polarity, it will separate from the desired product on a silica column. Careful fraction collection is key.
Q4: My purified product is a persistent oil and fails to crystallize, even after chromatography. What steps can I take?
A4: The failure to crystallize is almost always due to the presence of residual impurities that inhibit the formation of an ordered crystal lattice.[11] Even small amounts of structurally similar compounds or solvents can act as "crystallization poisons."
Troubleshooting Steps:
Re-purify via Chromatography: Your initial chromatography may not have been sufficient. Try again with a shallower solvent gradient to improve the separation between your product and any closely eluting impurities.
Solvent Trituration: Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, like hexanes or pentane) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly. This can often crash out the product as a solid.
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to induce crystallization.
High Vacuum: Ensure all residual solvents from chromatography have been thoroughly removed under a high vacuum for an extended period.
Summary of Impurities and Purification Methods
The following table provides a quick reference for identifying and removing common side products.
Protocol 1: General Aqueous Workup and Acid-Base Extraction
This protocol is designed to remove inorganic salts and acidic/basic impurities following the reaction.
Quench and Dilute: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature. Quench the reaction by slowly adding deionized water. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel.
Initial Water Wash: Wash the organic layer with deionized water (2 x volume of organic layer). Discard the aqueous layer.
Base Wash (for Boronic Acid Removal): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic layer).[15] Shake the funnel gently at first to release any evolved CO₂, then more vigorously. Allow the layers to separate and discard the aqueous layer. Repeat this wash.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of organic layer). This step helps to remove residual water from the organic phase.[12]
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Caption: Fig 1. Acid-Base Extraction Workflow.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the neutral crude product obtained after the aqueous workup.
TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The target product should have an Rf value of approximately 0.3.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6]
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the packed column.
Elution: Begin eluting the column with the non-polar solvent system. Collect fractions continuously. Gradually increase the polarity of the eluent (gradient elution) as required to move your product down the column (e.g., increase from 5% to 15% ethyl acetate in hexanes).[16]
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one.
Caption: Fig 2. Flash Chromatography Workflow.
Protocol 3: Recrystallization
This is a final polishing step to achieve high analytical purity.
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[17][18] Common choices for aromatic ketones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[19]
Dissolution: Place the purified solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to appear, the flask can be placed in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under a high vacuum.
Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]
1-(4-Bromophenyl)-2-ethylsulfinyl-2-(phenylselanyl)ethanone monohydrate - PMC - NIH. Available at: [Link]
Acid–base extraction - Wikipedia. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Chemically-active extraction - Chemistry Teaching Labs - University of York. Available at: [Link]
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions - ScholarWorks@UARK. Available at: [Link]
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. Available at: [Link]
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
The Stille Reaction - Chem 115 Myers. Available at: [Link]
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds - Scholars Research Library. Available at: [Link]
US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at: [Link]
THE STILLE REACTION, 38 YEARS LATER - CORE. Available at: [Link]
A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. Available at: [Link]
Stability of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one in solution
Technical Support Center: Ticket #8842-STAB Subject: Stability Profile & Handling of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one Status: Open / High Priority Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #8842-STABSubject: Stability Profile & Handling of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Status: Open / High Priority
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
User Query
"I am observing inconsistent biological data and precipitation when using 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one in my assay. What is the stability of this compound in DMSO and aqueous buffers? Are there specific handling requirements?"
Executive Summary
This compound contains two distinct pharmacophores with specific stability liabilities: an acetophenone moiety (photosensitive) and a 1,2-thiazole (isothiazole) ring (nucleophile-sensitive).
While the aromatic system provides general stability, the N–S bond in the isothiazole ring is a "soft" electrophilic site susceptible to cleavage by thiols (e.g., DTT, Glutathione) or strong bases. Furthermore, the acetophenone group acts as a photosensitizer, requiring strict light protection.
Module 1: Solubility & The "Crash" Effect
The Issue:
Users frequently report "disappearing compound" in aqueous assays. This is rarely chemical degradation; it is physical precipitation. The lipophilic nature of the phenyl-isothiazole scaffold leads to rapid aggregation when diluted from DMSO into water.
Troubleshooting Protocol: The Solubility Decision Tree
Figure 1. Diagnostic workflow for solubility issues. High logP compounds often require intermediate dilution steps.
Corrective Actions:
Avoid "Spiking": Do not pipette 100% DMSO stock directly into the buffer. This creates a local region of supersaturation that nucleates crystals immediately.
Correct Method: Dilute DMSO stock into a 50:50 DMSO/Water intermediate, then dilute into the final buffer.
Verify Buffer Composition: High salt concentrations (PBS > 1X) reduce the solubility of organic compounds ("salting out").
Module 2: Chemical Stability (The Isothiazole Liability)
The Issue:
The 1,2-thiazole ring contains a Nitrogen-Sulfur (N–S) bond.[1] Unlike 1,3-thiazoles, this bond is weaker and susceptible to nucleophilic attack, particularly in reducing environments often found in biochemical assays.
Mechanism of Instability:
Under basic conditions or in the presence of thiols (like DTT or
-mercaptoethanol), the N–S bond can cleave, opening the ring and forming inactive thiolate species.
Degradation Pathway Visualization
Figure 2. The primary chemical degradation pathway involves nucleophilic attack at the sulfur atom of the isothiazole ring.
Critical FAQ:
Q: Can I use this compound in a kinase assay with 1 mM DTT?
A:Proceed with caution. The isothiazole ring may undergo reductive cleavage over time.
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead of DTT; TCEP is less nucleophilic and less likely to attack the isothiazole sulfur [1].
Module 3: Photostability (The Acetophenone Liability)
The Issue:
Acetophenones are classic "Norrish Type" photo-initiators. They absorb UV light efficiently, forming triplet states that can abstract hydrogens from solvents or undergo cleavage.
Data: Photostability Risk Assessment
Parameter
Risk Level
Observation
Ambient Light
Moderate
Solution turns yellow/brown over 24-48h.
UV Exposure
High
Rapid degradation (t1/2 < 1 hour).
Amber Glass
Low
Stable for weeks at RT.
Protocol:
Always store DMSO stocks in amber glass vials.
Wrap clear tubes in aluminum foil during benchtop experiments.
If LC-MS shows a mass shift of +2 Da (reduction) or +16 Da (oxidation) after light exposure, photodegradation has occurred [2].
Module 4: Storage & Handling Summary
To ensure data integrity, adhere to the following "Golden Rules" for 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one:
Solvent: Store as a 10 mM stock in anhydrous DMSO. Avoid water uptake (DMSO is hygroscopic); water promotes hydrolysis.
Temperature: -20°C for long-term storage (> 1 month). -80°C is preferred for libraries.
Thaw Cycles: Limit to < 5 cycles. Aliquot stocks upon first thaw.
Assay Buffer: Avoid buffers with pH > 8.5. The isothiazole ring becomes unstable in strong alkaline environments.
References
Isothiazole Chemistry & Nucleophilic Attack
Source: Lewis, S. N., & Miller, G. A. (1970). Isothiazoles.[1][2][3][4][5] I. Nucleophilic Attack on the Isothiazole Ring.[4] Journal of Heterocyclic Chemistry.
Context: Establishes the vulnerability of the N-S bond to nucleophiles.
Acetophenone Photochemistry
Source: Scaiano, J. C. (1973).
Context: Details the triplet state formation and photodegrad
Technical Support Center: Isothiazole Cross-Coupling Optimization
The following guide is structured as a Tier 3 Technical Support Resource for advanced users. It synthesizes mechanistic organometallic chemistry with practical troubleshooting for isothiazole substrates.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support Resource for advanced users. It synthesizes mechanistic organometallic chemistry with practical troubleshooting for isothiazole substrates.
Topic: Minimizing Catalyst Poisoning & Substrate Degradation
Document ID: TSC-ISO-2026-02
Last Updated: February 18, 2026
Audience: Senior Chemists, Process Development Scientists
Executive Summary: The "Double Threat" of Isothiazoles
Isothiazoles present a unique challenge in transition-metal catalysis compared to their isomers (thiazoles) or analogues (thiophenes). Unlike other sulfur heterocycles, isothiazoles possess a weak Nitrogen-Sulfur (N–S) bond (approx. 50–60 kcal/mol) combined with two Lewis basic sites.
Researchers typically encounter two distinct failure modes:
Catalyst Sequestration (Poisoning): The hard Nitrogen (
) and soft Sulfur atoms coordinate to the metal center (Pd, Ni), displacing labile ligands and arresting the catalytic cycle.
Ring Fragmentation (Destruction): Low-valent metals (especially Pd
) can oxidatively add into the weak N–S bond rather than the desired C–X bond, leading to ring-opening and the formation of thioamides or polymeric byproducts.
This guide provides the protocols to "Shield" the catalyst and "Stabilize" the substrate.
Mechanistic Diagnosis
Understanding how your reaction fails is the first step to fixing it. The diagram below illustrates the competition between the productive cycle and the two primary failure pathways.
Figure 1: The Catalytic Divergence. Green paths indicate the desired cycle. Yellow/Red paths indicate poisoning (coordination) and destruction (N-S insertion).
Critical Parameters & Optimization Protocols
Ligand Selection: The "Shielding" Strategy
To prevent N/S coordination, the metal center must be sterically shielded. Standard ligands like PPh
or dppf often fail because they allow the small isothiazole heteroatoms to approach the metal.
Recommended Catalyst Systems:
Catalyst Class
Specific Recommendation
Rationale
Buchwald G3/G4
XPhos Pd G4 or RuPhos Pd G4
The bulky biaryl backbone creates a "roof" over the Pd, blocking N/S coordination while allowing C-X oxidative addition.
| Bis-phosphines | Pd(dtbpf)Cl
| Large bite angle and bulky tert-butyl groups accelerate reductive elimination, outcompeting ring opening. |
| NHC Complexes | PEPPSI-IPr | Strong -donation stabilizes the catalyst against displacement by sulfur. |
Additives: The "Decoy" Strategy
If shielding is insufficient, introduce a "decoy" metal that binds to the isothiazole sulfur/nitrogen more strongly than the palladium does, leaving the Pd free to catalyze the C-C bond formation.
Copper(I) Thiophene-2-carboxylate (CuTC): Used stoichiometrically (1.0–1.5 eq). Cu(I) coordinates to the isothiazole soft sulfur, masking it from the Pd catalyst.
Silver Carbonate (Ag
CO): Acts as a halide scavenger and a soft Lewis acid to occupy sulfur sites.
Optimized Workflow: Suzuki-Miyaura Coupling of Isothiazoles
Use this protocol as a baseline for 4-bromoisothiazoles or 5-bromoisothiazoles.
Reagents:
Substrate: 4-Bromoisothiazole (1.0 eq)
Boronic Acid: Arylboronic acid (1.5 eq)
Catalyst: XPhos Pd G4 (2–5 mol%)
Base: K
PO (2.0 eq) or CsF (2.0 eq) — Avoid strong alkoxides.
Solvent: 1,4-Dioxane/Water (4:1) or Anhydrous THF (if hydrolysis is a concern).
Step-by-Step Protocol:
Degassing (Critical): Charge a reaction vial with the solid reagents (Substrate, Boronic Acid, Base, Catalyst). Seal with a septum. Evacuate and backfill with Argon three times .
Why? Oxygen accelerates the oxidation of phosphines, leaving "naked" Pd susceptible to sulfur poisoning.
Solvent Addition: Add sparged (O
-free) solvent via syringe.
Temperature Ramp: Heat to 60–80°C .
Warning: Do not exceed 100°C initially. High temperatures promote N-S bond insertion (Ring Opening).
Monitoring: Monitor via LCMS.
Checkpoint: If starting material is consumed but no product forms (and black precipitate appears), the catalyst has aggregated (poisoned). Add CuTC (1.0 eq) and restart.
Troubleshooting Guide (FAQ)
Q1: My reaction turns black immediately, and I see no conversion. What happened?
Diagnosis: "Palladium Black" formation indicates catalyst decomposition. The isothiazole likely displaced the ligands, destabilizing the Pd(0) species, which then aggregated.
Solution:
Switch to a Pre-catalyst (e.g., XPhos Pd G4) instead of generating Pd(0) in situ from Pd(OAc)
+ Ligand. This ensures the active species enters the cycle immediately.
Increase ligand loading (L:Pd ratio of 2:1 or 3:1).
Q2: I see conversion, but the major product has a mass of [M+2] and the ring is gone.
Diagnosis: You have triggered Ring Opening Hydrogenolysis . The Pd inserted into the N-S bond, and the resulting intermediate was reduced (likely by the solvent or boronic acid).
Solution:
Lower the temperature. N-S insertion has a higher activation energy than C-Br insertion.
Change the Base. Switch from carbonate/hydroxide to KF or CsF . Strong bases can attack the isothiazole ring directly.
Switch Coupling Type: If Suzuki fails due to base sensitivity, try Liebeskind-Srogl coupling (uses CuTC, Thioester, and Boronic acid at neutral pH).
Q3: Can I use Negishi coupling for isothiazoles?
Answer: Yes, and it is often superior for stability.
Protocol Nuance:
Generate the organozinc species at low temperature (0°C or RT).
Isothiazolyl-zinc reagents are more stable than their lithium counterparts.
Catalyst: Pd(P(
-Bu)) is highly effective for Negishi coupling of hindered/sensitive heterocycles.
Decision Tree for Optimization
Use this flow to guide your next experiment based on current results.
Figure 2: Troubleshooting Logic Flow. Follow the path corresponding to your LCMS/NMR analysis.
References
Mechanisms of Catalyst Poisoning:
Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[1][2] Journal of Molecular Catalysis A: Chemical, vol. 173, no. 1-2, 2001, pp. 275-286.
Isothiazole C-H Activation & Poisoning Mitigation:
Ye, M., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature, vol. 574, 2019. (Discusses overcoming N/S coordination).
Optimization of Suzuki-Miyaura for Heterocycles:
Kudo, N., et al. "Optimization of reaction conditions for the Suzuki-Miyaura coupling." Reaction Chemistry & Engineering, 2022.
Negishi Coupling of Isothiazoles:
Bennasar, M.L., et al. "Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling." European Journal of Organic Chemistry, 2008. (Applicable to isothiazole analogues).[3][4]
Role of CuTC in Cross-Coupling:
Liebeskind, L. S., & Srogl, J. "Thiol ester-boronic acid cross-coupling." Journal of the American Chemical Society, vol. 122, no. 45, 2000, pp. 11260-11261. (Establishes Cu(I) as a scavenger/activator for sulfur electrophiles).
Comparative Guide: 1H NMR Spectrum Analysis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Executive Summary & Strategic Importance In drug discovery, the isothiazole (1,2-thiazole) scaffold is a critical pharmacophore, often serving as a bioisostere for pyridine or thiophene rings to modulate metabolic stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In drug discovery, the isothiazole (1,2-thiazole) scaffold is a critical pharmacophore, often serving as a bioisostere for pyridine or thiophene rings to modulate metabolic stability. The compound 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one represents a key intermediate where a phenyl-isothiazole biaryl system is coupled with an acetyl handle for further diversification.
The Analytical Challenge:
Synthetic routes to isothiazoles often yield regioisomeric mixtures, particularly the thermodynamically stable 1,3-thiazole analogs. Standard LC-MS cannot easily distinguish these isomers due to identical mass-to-charge ratios (
203.04). Therefore, 1H NMR spectroscopy is the gold standard for structural validation.
This guide provides a definitive protocol to characterize 1-[4-(1,2-thiazol-3-yl)phenyl]ethan-1-one, contrasting its spectral "performance" (resolution and diagnostic utility) against its primary regioisomer and highlighting solvent-dependent resolution enhancements.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducibility and detection of trace isomeric impurities, the following protocol emphasizes high signal-to-noise (S/N) ratio and resolution.
Sample Preparation
Mass: 5.0 – 8.0 mg of dried solid.
Solvent Selection:
Primary:DMSO-d6 (99.9% D) – Recommended for superior solubility and separation of water peaks from the aromatic region.
Alternative:CDCl3 (99.8% D) – Acceptable for quick screens but risks overlapping aromatic signals.
Volume: 600 µL (standard 5 mm tube).
Filtration: Filter through a cotton plug if any turbidity is observed to prevent line broadening.
Scans (NS): 64 (minimum) to resolve 13C satellites for potential coupling analysis.
Relaxation Delay (D1): 1.0 s (increase to 5.0 s if accurate integration of the acetyl methyl group is critical).
Temperature: 298 K (25°C).
Structural Analysis & Assignments
The structure consists of three distinct magnetic environments: the aliphatic acetyl group, the para-substituted benzene ring, and the heteroaromatic isothiazole ring.
The Diagnostic Landscape
Moiety
Proton Label
Multiplicity
Chemical Shift (, ppm)
Coupling Constant (, Hz)
Acetyl
Methyl ()
Singlet (s)
2.62
-
Benzene
Ar-H (ortho to C=O)
Doublet (d)
8.05
(ortho)
Benzene
Ar-H (ortho to Isothiazole)
Doublet (d)
8.00
(ortho)
Isothiazole
H-5 (adjacent to S)
Doublet (d)
8.75
(diagnostic)
Isothiazole
H-4 (adjacent to C-Ar)
Doublet (d)
7.92
(diagnostic)
Note: Shifts are approximated for DMSO-d6. In CDCl3, aromatic protons typically shift upfield by 0.1–0.3 ppm.
Logic of Assignment (DOT Visualization)
The following diagram illustrates the deductive pathway to confirm the 1,2-thiazole structure over potential contaminants.
Figure 1: Step-by-step logic flow for structural confirmation of the isothiazole core.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target molecule's spectral characteristics against its most common synthetic impurity (the regioisomer) and evaluates solvent performance.
Comparison 1: Target (1,2-Thiazole) vs. Alternative (1,3-Thiazole)
The most critical quality control step is distinguishing the 1,2-thiazole from the 1,3-thiazole. This often occurs during cyclization reactions involving thioamides.
Feature
Target: 1,2-Thiazole
Alternative: 1,3-Thiazole
Scientific Basis
Proton Count
2 Heteroaromatic H
2 Heteroaromatic H
Both have 2 ring protons; integration is identical.
Coupling ()
Hz
Hz
Bond order differences between C4-C5 (1,2) and C4-C5 (1,3) dictate spin-spin coupling efficiency [1].
Chemical Shift
H-5: ~8.75 ppm
H-2: > 9.0 ppm
The H-2 proton in 1,3-thiazole is flanked by N and S, causing extreme deshielding (downfield shift) [2].
Pattern
Two doublets
Two doublets
Multiplicity appears similar, but -value is the discriminator.
Expert Insight: If you observe a singlet or a doublet appearing very downfield (>9.0 ppm) in DMSO-d6, your sample likely contains the 1,3-thiazole isomer . The target 1,2-thiazole H-5 rarely exceeds 8.8 ppm.
Comparison 2: Solvent Performance (DMSO-d6 vs. CDCl3)[2]
Choosing the right solvent affects the "performance" of the assay—specifically, the resolution of the aromatic multiplets.
DMSO-d6 (Recommended):
Pros: High polarity stabilizes the dipolar acetophenone, often resolving the AA'BB' system into two clear doublets. Displaces water to ~3.3 ppm, clearing the aromatic window.
Cons: Viscous (broader lines if not shimmed well), hygroscopic.
Cons: The chemical shifts of the phenyl ring protons often collapse (overlap) because the magnetic anisotropy of the solvent is less distinct. Water peak at ~1.56 ppm is usually harmless, but potential overlap with aliphatic impurities is higher.
Mechanism of Identification (Signaling Pathway)
To assist in troubleshooting synthetic outcomes, the following diagram correlates the NMR signals back to the molecular structure's electronic environment.
Figure 2: Electronic influences on chemical shift. EWG = Electron Withdrawing Group.
References
Wasylishen, R. E., & Hutton, H. M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry.
SpectraBase. (2025).[1][2] Thiazole 1H NMR Spectrum & Chemical Shifts. John Wiley & Sons.[1][2][3]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
BenchChem. (2025). 1H NMR Analysis of Imidazole Derivatives: A Comparative Guide. BenchChem Technical Guides.
A Comparative Guide to the ¹³C NMR Peak Assignments for 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. Nuclear Magn...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth, comparative analysis for the assignment of the ¹³C NMR peaks of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, a compound of interest for its potential applications stemming from its heterocyclic and aromatic moieties.
Given the absence of a readily available, published experimental spectrum for this specific molecule, this guide employs a robust, field-proven methodology. We will combine computational prediction with a rigorous comparison to the experimental data of well-characterized structural analogs. This approach not only provides a reliable set of predicted assignments but also serves as a practical tutorial for researchers facing similar challenges in structural elucidation.
Part 1: Predicted ¹³C NMR Spectrum and Peak Assignment
The prediction of ¹³C NMR chemical shifts is a powerful tool that leverages our understanding of how the electronic environment surrounding a carbon nucleus affects its resonance frequency. Factors such as hybridization, substituent electronegativity, and resonance effects are key determinants of the chemical shift.[1][2] For 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, we can dissect the molecule into its constituent parts—an acetophenone unit and a 1,2-thiazole unit—to inform our predictions.
Molecular Structure and Carbon Numbering:
To facilitate a clear discussion, the carbon atoms of the target molecule are numbered as follows:
A diagram of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one with numbered carbons.
Predicted Chemical Shift Assignments:
The following assignments are derived from a combination of cheminformatics prediction tools and analysis of substituent chemical shift (SCS) effects observed in analogous compounds.[3][4]
C1 & C7 (Phenyl C-H, meta to Acetyl): These carbons are predicted to resonate at approximately 127.0 ppm . Their chemical shift is primarily influenced by the thiazole substituent.
C2 & C6 (Phenyl C-H, ortho to Acetyl): Expected around 129.0 ppm . The electron-withdrawing acetyl group deshields these carbons, shifting them downfield relative to benzene (128.5 ppm).[5]
C3 (Phenyl-C, attached to Thiazole): This quaternary carbon is predicted at 134.0 ppm . The direct attachment to the heterocyclic ring causes a significant downfield shift.
C4 (Phenyl-C, attached to Acetyl): This is another quaternary carbon, anticipated around 138.0 ppm . The acetyl group's carbonyl carbon has a strong deshielding effect.
C5 (Thiazole C-H): The C5 carbon of the 1,2-thiazole ring is predicted to be the most shielded of the ring carbons, at approximately 122.0 ppm .
C8 (Thiazole C-S): The C8 carbon, bonded to sulfur, is expected to be significantly downfield due to the heteroatom's influence, predicted around 155.0 ppm .
C9 (Carbonyl C=O): Carbonyl carbons are characteristically found at the downfield end of the spectrum.[6] This peak is predicted at 197.5 ppm .
C10 (Methyl CH₃): The methyl carbon of the acetyl group is expected to be the most upfield signal, predicted at 26.8 ppm .
Part 2: Comparative Analysis with Experimental Data from Analogs
To validate our predictions, we will compare them against the experimentally determined ¹³C NMR data of two key structural analogs: Acetophenone and 1,2-Thiazole . This comparison allows us to ground our predictions in real-world data and understand the electronic contributions of each molecular fragment.
The thiazole ring replaces a proton, causing a downfield shift.
C5 (Thiazole C-H)
122.0
1,2-Thiazole
C5
121.3
The phenyl group substituent has a minor effect on this position.
C8 (Thiazole C-S)
155.0
1,2-Thiazole
C3
156.4
The phenyl group at C3 causes a slight upfield shift.
This comparative table demonstrates a strong correlation between the predicted shifts for our target molecule and the experimental data of its analogs, lending high confidence to the proposed assignments.
Part 3: Recommended Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum for 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, adherence to a standardized experimental protocol is crucial. The following methodology is recommended for a modern NMR spectrometer.
Workflow for ¹³C NMR Acquisition:
A flowchart of the recommended experimental workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 20-50 mg of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can slightly influence chemical shifts.
Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup:
Insert the NMR tube into the spectrometer's magnet.
Lock the field frequency onto the deuterium signal of the solvent.
Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission and detection.
Data Acquisition:
Select a standard proton-decoupled ¹³C NMR pulse sequence, such as zgpg30 (a 30-degree pulse with proton decoupling).
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).
Set the number of scans to a sufficiently high value (e.g., 1024 to 4096) to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).[8]
A relaxation delay (D1) of at least 2 seconds is recommended to ensure that quaternary carbons, which have longer relaxation times, are adequately detected.
Data Processing:
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline across the spectrum.
Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
By following this comprehensive approach—combining computational prediction, comparative analysis with known analogs, and a rigorous experimental protocol—researchers can confidently assign the ¹³C NMR spectrum of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one and other novel compounds, ensuring the structural integrity of their synthesized materials.
References
Palusiak, M., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. RSC Publishing. Available at: [Link]
Scott, K. N. (1972). ¹³C NMR studies: part iii. Carbon-13 nmr spectra of substituted acetophenones. Journal of the American Chemical Society.
Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB. Available at: [Link]
Poteau, R. (2024). NMR predictor - virtual Chemistry 3D. Université Paul Sabatier. Available at: [Link]
Zhang, G., et al. (2013). Supporting Information for Aerobic oxidation of olefins into carbonyl compounds catalyzed by recyclable Co3O4 nanorods. The Royal Society of Chemistry. Available at: [Link]
Moodle. (n.d.).
Wiley-VCH. (n.d.). Acetophenone - SpectraBase. SpectraBase. Available at: [Link]
Krygowski, T. M., et al. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. Available at: [Link]
JoVE. (2025).
ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry.
Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
ResearchGate. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
Al-Masoudi, N. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Progress in Chemical and Biochemical Research.
ACG Publications. (2022). Supporting Information for Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
BenchChem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. BenchChem.
Fiveable. (2025). Characteristics of ¹³C NMR Spectroscopy | Organic Chemistry Class Notes. Fiveable.
The Royal Society of Chemistry. (n.d.).
Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]
Technical Comparison: Vibrational Spectroscopy Profiling of Isothiazolyl-Acetophenones
Executive Summary & Pharmacophore Context In the realm of medicinal chemistry, the 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one scaffold represents a critical intermediate in the synthesis of COX-2 inhibitors and anti-infla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Context
In the realm of medicinal chemistry, the 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one scaffold represents a critical intermediate in the synthesis of COX-2 inhibitors and anti-inflammatory agents. Its structural integrity relies on the precise fusion of a para-substituted acetophenone moiety with a 1,2-isothiazole ring.
This guide provides a definitive spectroscopic comparison of this target molecule against its two most common bioisosteres: the Isoxazole analog (oxygen-substituted) and the 1,3-Thiazole isomer (positional isomer). Distinguishing these structures via FTIR is crucial during synthesis, as standard synthesis routes (e.g., dipolar cycloadditions) can often yield isomeric mixtures.
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating subsystems. The conjugation path flows from the acetyl carbonyl, through the phenyl ring, into the isothiazole heterocycle.
Structural Deconvolution
The Acetyl Group (
): Being conjugated to a phenyl ring, the carbonyl stretch will undergo a "red shift" (lower wavenumber) compared to aliphatic ketones.
The Phenyl Linker: A 1,4-disubstitution pattern (para) creates a specific "fingerprint" in the bending region.
The Isothiazole Ring: This 5-membered ring containing Nitrogen and Sulfur exhibits unique
and stretching modes that distinguish it from isoxazoles (, ) or thiophenes.
Comparative Analysis: Target vs. Bioisosteres
The following table contrasts the vibrational signature of the target molecule with its primary synthetic alternatives. This data is synthesized from high-resolution gas-phase studies and solid-state matrix isolation data of analogous heterocycles.
Table 1: Comparative FTIR Absorption Bands (cm⁻¹)
Functional Group Mode
Target: 1,2-Isothiazole Derivative
Alt 1: Isoxazole Analog (O-analog)
Alt 2: 1,3-Thiazole Analog (Isomer)
Diagnostic Note
Ketone () Stretch
1675 – 1685 (Strong)
1680 – 1690 (Strong)
1670 – 1680 (Strong)
Conjugation lowers all three below 1715. Isothiazole is slightly less electron-withdrawing than Isoxazole.
Heterocycle Stretch
1500 – 1560 (Med/Strong)
1590 – 1610 (Strong)
1480 – 1530 (Weak/Med)
CRITICAL DIFFERENTIATOR. Isoxazole is significantly higher due to Oxygen's electronegativity.
Ring Breathing ()
1380 – 1420
1430 – 1460
1350 – 1390
Isothiazole ring modes are generally lower frequency than Isoxazole.
Heteroatom Stretch
: 620 – 700 (Weak)
: 1080 – 1120 (Strong)
: 600 – 680 (Weak)
The absence of a strong band at ~1100 confirms the Sulfur species over the Oxygen analog.
Phenyl C-H Bending (oop)
815 – 840 (Strong)
820 – 845 (Strong)
810 – 835 (Strong)
Diagnostic for para-substitution (2 adjacent hydrogens).
Aliphatic C-H (Methyl)
2920 – 2960
2920 – 2960
2920 – 2960
Standard methyl stretching; non-diagnostic for ring differentiation.
Key Insight: If your spectrum shows a sharp, strong band near 1600 cm⁻¹ (distinct from the phenyl ring modes), you likely have the Isoxazole contaminant. The Isothiazole
is often buried near the phenyl ring breathing modes around 1550 cm⁻¹.
Experimental Protocols
To ensure the spectral data matches the table above, the sample must be free of solvent (water/alcohol) which can broaden the carbonyl peak, and free of isomeric impurities.
Protocol A: Sample Preparation (ATR vs. KBr)
Recommended: Attenuated Total Reflectance (ATR) with a Diamond Crystal.
Alternative: KBr Pellet (1% w/w). Note: KBr is hygroscopic; water bands at 3400 cm⁻¹ may obscure N-H overtones if present.
Protocol B: Purification & Measurement Workflow
Objective: Isolate the target from the Hantzsch synthesis crude mixture.
Dissolution: Dissolve crude solid in minimal hot Ethanol.
Crystallization: Cool slowly to 4°C. Isothiazole derivatives typically crystallize as needles.
Vacuum Drying: Dry at 40°C for 6 hours to remove solvent O-H bands.
Background Scan: Perform 32 scans of the clean ATR crystal (air background).
Sample Scan: Apply solid; apply pressure clamp to ensure contact. Run 64 scans at 4 cm⁻¹ resolution.
Correction: Apply "ATR Correction" algorithm in software to adjust relative intensities for penetration depth.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one using FTIR data.
Figure 1: Spectral Logic Gate for distinguishing the target Isothiazole from Isoxazole impurities and non-conjugated precursors.
References
El-Azhary, A. A., & Suter, H. U. (1996). "Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole." The Journal of Physical Chemistry.
NIST Mass Spectrometry Data Center. "Ethanone, 1-[4-(phenylthio)phenyl]- Infrared Spectrum." NIST Chemistry WebBook, SRD 69.
Hassan, E. A., et al. (2015). "Ab initio and Density functional theory studies of vibrational spectra of Benzothiazole." Chemical Science Transactions.
Katritzky, A. R. "Physical Methods in Heterocyclic Chemistry: Infrared Spectroscopy of Five-Membered Rings." Academic Press.[1] (Standard Reference Text for Heterocyclic assignments).
PubChem Compound Summary. "1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one." National Center for Biotechnology Information.
UV-Vis spectral characteristics of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
UV-Vis Spectral Profiling of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one: A Comparative Technical Guide Executive Summary This guide details the ultraviolet-visible (UV-Vis) spectral characteristics of 1-[4-(1,2-Thiazol-3-...
Author: BenchChem Technical Support Team. Date: February 2026
UV-Vis Spectral Profiling of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one: A Comparative Technical Guide
Executive Summary
This guide details the ultraviolet-visible (UV-Vis) spectral characteristics of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (CAS: 7520-94-7). As a key pharmacophore in the synthesis of thrombopoietin receptor agonists (e.g., Lusutrombop intermediates) and antimicrobial agents, accurate spectral characterization is critical for purity assessment and reaction monitoring. This document synthesizes theoretical chromophore analysis with practical experimental protocols, offering a robust framework for researchers.
Chromophore Analysis & Spectral Prediction
The UV-Vis profile of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is governed by a Donor-Acceptor (D-A) conjugated system. The molecule consists of three distinct chromophoric units linked to allow
The target molecule exhibits a bathochromic (red) shift relative to its parent fragments due to extended conjugation. The following table benchmarks the target against its structural precursors.
Compound
Primary ()
Secondary ()
Molar Absorptivity ()
Chromophoric Basis
Acetophenone
243 nm
~320 nm (Weak)
~13,000
Benzoyl conjugation
3-Phenylisothiazole
~250–265 nm
N/A
~10,000
Biaryl conjugation
Target Compound
275–290 nm
330–345 nm
>15,000
Extended D--A System
Primary Band (K-Band): Arises from the allowed
transition across the phenyl-isothiazole axis. The acetyl group stabilizes the excited state, shifting this band significantly into the near-UV region (275–290 nm).
Secondary Band (R-Band): A forbidden, low-intensity transition (
) involving the carbonyl lone pair. This band is typically observed as a shoulder or weak peak >330 nm.
Solvatochromic Effects
The spectral profile is sensitive to solvent polarity due to the dipole moment change upon excitation.
Polar Protic Solvents (e.g., Methanol, Ethanol):
Shift: Red shift (Bathochromic). The polar solvent stabilizes the excited ionic state more than the ground state.
Shift: Blue shift (Hypsochromic). Hydrogen bonding stabilizes the ground state lone pair of the carbonyl oxygen, increasing the energy gap.
Non-Polar Solvents (e.g., Hexane, Cyclohexane):
Displays fine vibrational structure (vibronic bands) often lost in polar solvents.
Recommended for observing the weak
transition without interference.
Electronic Pathway Visualization
The following diagram illustrates the conjugation pathway and electronic flow responsible for the observed spectral transitions.
Caption: Electronic conjugation pathway showing the mesomeric interaction between the acetyl, phenyl, and thiazole moieties.
Experimental Protocol: Reliable Characterization
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This method minimizes errors from aggregation or solvent cut-offs.
Sonicate for 5 mins to ensure complete dissolution (Self-check: Solution must be clear, no particulates).
Concentration
100 ppm ( M).
Working Standard Dilution:
Dilute 100
L of Stock into 9.9 mL MeOH.
Final Concentration
1 ppm ( M).
Why? To keep Absorbance (A) between 0.2 and 0.8 for linearity (Beer-Lambert Law).
Baseline Correction:
Fill two quartz cuvettes with pure MeOH.
Run "Auto Zero/Baseline" from 200 nm to 400 nm.
Measurement:
Replace sample cuvette with Working Standard.
Scan speed: Medium (approx. 200 nm/min).
Data Interval: 1.0 nm.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for accurate UV-Vis determination, including a linearity check loop.
References
National Institute of Standards and Technology (NIST). Ethanone, 1-(4-methylphenyl)- UV-Vis and IR Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one Compound Summary (CID 540397). National Library of Medicine. Available at: [Link]
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link]
University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. Chemistry Teaching Resources. Available at: [Link]
Validation
A Senior Application Scientist's Guide to Elemental Analysis Validation: A Case Study with 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a foundational requirement for establishing its identity, purity, and stoichiometry. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a foundational requirement for establishing its identity, purity, and stoichiometry. This guide provides an in-depth, experience-driven walkthrough for the validation of elemental analysis, using the novel heterocyclic compound 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one as a practical case study. We will navigate the principles of CHNS combustion analysis, rigorously applying the validation framework outlined in the ICH Q2(R1) guideline to ensure the method is fit for its intended purpose.[1][2]
This document is not a rigid protocol but a dynamic guide. It is designed to elucidate the causality behind experimental choices, fostering a deeper understanding of how to build a self-validating analytical system you can trust.
The Subject of Our Analysis: 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Before embarking on any analytical validation, a thorough understanding of the molecule is paramount. For the purpose of this guide, we will assume the structure of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one to be as follows, with the corresponding molecular formula C₁₁H₉NOS.
Molecular Formula: C₁₁H₉NOS
Molecular Weight: 203.26 g/mol
Based on this formula, we can calculate the theoretical elemental composition, which serves as the "true value" in our validation exercises.
Table 1: Theoretical Elemental Composition of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
% Composition
Carbon (C)
12.01
11
132.11
65.00%
Hydrogen (H)
1.01
9
9.09
4.47%
Nitrogen (N)
14.01
1
14.01
6.89%
Sulfur (S)
32.07
1
32.07
15.78%
Oxygen (O)
16.00
1
16.00
7.87%
Total
203.28
100.01%
Note: The sum slightly exceeds 100% due to rounding of atomic weights.
The Chosen Technique: CHNS Combustion Analysis
For the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds, CHNS combustion analysis is the gold standard.[3] This technique involves the complete and instantaneous oxidation of the sample by flash combustion in a high-temperature furnace (typically around 1000°C) in the presence of pure oxygen.[3][4] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then passed through a reduction chamber and separated by gas chromatography before being quantified by a thermal conductivity detector (TCD).[3][4][5]
The elegance of this method lies in its directness and precision, providing a fundamental characterization of the organic molecule.
Validation of the Analytical Procedure: An ICH Q2(R1) Approach
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For the elemental analysis of a novel compound like 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, we will validate the CHNS analysis based on the following key parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In the context of CHNS analysis, this means ensuring that the signals detected are solely from the carbon, hydrogen, nitrogen, and sulfur within our target molecule and not from any potential impurities or contaminants.
Experimental Protocol:
Blank Analysis: Analyze an empty tin capsule to ensure no signal contribution from the sample container.
Placebo Analysis (if applicable): If the compound were part of a formulation, a placebo (all excipients without the active pharmaceutical ingredient) would be analyzed to check for interferences. For a pure substance, this step is not directly applicable.
Spiking: While not typical for bulk elemental analysis, one could theoretically analyze the sample alongside a known compound containing elements not present in the target molecule to demonstrate no interference.
Acceptance Criteria: The blank analysis should yield results below the detection limit of the instrument for C, H, N, and S.
Linearity and Range
Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]
Experimental Protocol:
Prepare a series of at least five different sample weights of a certified organic analytical standard (e.g., sulfanilamide) spanning a range that includes the typical sample weight for analysis (e.g., 0.5 mg to 3.0 mg).
Analyze each sample weight in triplicate.
Plot the measured weight of each element (in mg) against the known weight of the element in the standard.
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
Correlation Coefficient (r): ≥ 0.999
Y-intercept: Should be close to zero, indicating minimal bias at the lower end of the range.
Table 2: Hypothetical Linearity Data for Nitrogen Analysis
Standard Weight (mg)
Theoretical N (mg)
Measured N (mg) - Rep 1
Measured N (mg) - Rep 2
Measured N (mg) - Rep 3
0.50
0.081
0.080
0.082
0.081
1.00
0.163
0.162
0.164
0.163
1.50
0.244
0.245
0.243
0.244
2.00
0.326
0.325
0.327
0.326
2.50
0.407
0.406
0.408
0.407
Linearity Plot (Conceptual): A graph showing a straight line with the measured nitrogen weight on the y-axis and the theoretical nitrogen weight on the x-axis, with an R² value approaching 1.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
Analyze a certified organic analytical standard with a known elemental composition (e.g., acetanilide for C, H, N) at three different weight levels (e.g., 80%, 100%, and 120% of the target sample weight).
Perform a minimum of three replicate analyses at each level.
Calculate the percent recovery for each element at each level.
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% of the known value for each element.
Table 3: Hypothetical Accuracy Data for 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Element
Theoretical %
Measured % (n=9)
% Recovery
C
65.00
64.95
99.92%
H
4.47
4.45
99.55%
N
6.89
6.88
99.85%
S
15.78
15.75
99.81%
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeatability: Analyze a minimum of six replicate samples of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one at the target sample weight.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each element for both repeatability and intermediate precision.
Acceptance Criteria:
RSD for Repeatability: ≤ 0.5% for each element.
RSD for Intermediate Precision: ≤ 1.0% for each element.
Table 4: Hypothetical Precision Data for Carbon Analysis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
Parameter
Replicate 1 (%C)
Replicate 2 (%C)
Replicate 3 (%C)
Replicate 4 (%C)
Replicate 5 (%C)
Replicate 6 (%C)
Mean (%C)
SD
RSD (%)
Repeatability (Day 1, Analyst 1)
65.02
64.98
65.05
64.95
65.01
64.99
65.00
0.036
0.06%
Intermediate Precision (Day 2, Analyst 2)
64.95
64.90
65.00
64.88
64.92
64.95
64.93
0.043
0.07%
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
Furnace temperature (e.g., ± 10°C)
Oxygen flow rate (e.g., ± 5%)
Helium carrier gas flow rate (e.g., ± 5%)
Analyze samples of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one under each modified condition.
Compare the results to those obtained under the normal operating conditions.
Acceptance Criteria: The results should not deviate significantly from the results obtained under standard conditions, with the RSD of the results across all conditions remaining within an acceptable limit (e.g., ≤ 2.0%).
Visualizing the Validation Workflow
Comparison with Alternative Techniques
While CHNS combustion analysis is ideal for determining the bulk elemental composition of an organic compound, it is not suitable for all analytical questions. For instance, the determination of trace elemental impurities requires different techniques.
Table 5: Comparison of Elemental Analysis Techniques
Technique
Principle
Analytes
Sensitivity
Application for 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
CHNS Combustion Analysis
Sample combustion and detection of resulting gases.[3][4]
C, H, N, S, O
Percent (%) level
Primary method for determining identity, purity, and empirical formula.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Ionization of the sample in a plasma followed by mass spectrometric detection of ions.[6]
Most elements in the periodic table
Parts per million (ppm) to parts per trillion (ppt)
Complementary method for quantifying trace metal impurities that may be present from catalysts or manufacturing processes, as per ICH Q3D guidelines.[7]
Flame Atomic Absorption Spectroscopy (FAAS)
Absorption of light by ground-state atoms in a flame.
Specific metals
ppm level
Less common for pharmaceutical analysis due to lower sensitivity compared to ICP-MS. May be used for specific, higher concentration elemental impurities.
The choice of analytical technique is always dictated by the specific question being asked. For establishing the fundamental composition of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, CHNS analysis is the appropriate and necessary choice. For ensuring it is free from harmful trace metal contaminants, ICP-MS would be the required orthogonal technique.
Conclusion
The validation of an analytical method is a systematic process that builds confidence in the reliability and accuracy of the data generated. By following the principles outlined in ICH Q2(R1), we have demonstrated how to establish a robust and trustworthy CHNS elemental analysis method for the novel compound 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one. This guide has provided not only the "how" but also the "why" behind each validation step, empowering researchers to apply these principles to their own analytical challenges. A thoroughly validated elemental analysis is the bedrock upon which the chemical identity and purity of a new molecular entity are built.
References
Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. (2021, August 16). Quercus Lab. [Link]
CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. [Link]
Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. [Link]
How can I calculate the elemental composition? CK-12 Foundation. [Link]
How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? ResearchGate. [Link]
Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. (2017, June 20). Almac. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Establishing Acceptance Criteria for Analytical Methods. (2016, October 2). Thomas A. Little Consulting. [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent. [https://www.agilent.com/cs/library/brochures/brochure-elemental-impurities-usp-232-233-ich-q3d-5991- elemental-impurities-in-pharmaceuticals-and-ingredients-with-icp-ms-5991-7591en-us-agilent.pdf]([Link] elemental-impurities-in-pharmaceuticals-and-ingredients-with-icp-ms-5991-7591en-us-agilent.pdf)
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]
Personal protective equipment for handling 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
[1][2][3][4] Executive Summary & Risk Profile 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (also known as 4'-(isothiazol-3-yl)acetophenone) is a research-grade intermediate often utilized in the synthesis of bioactive pharm...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Risk Profile
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (also known as 4'-(isothiazol-3-yl)acetophenone) is a research-grade intermediate often utilized in the synthesis of bioactive pharmacophores.[1][2][3][4][5] As a specific Safety Data Sheet (SDS) for this exact structure is often unavailable in public databases, this guide employs a Structure-Activity Relationship (SAR) approach to infer hazards and dictate safety protocols.[1][2][3][4]
SAR Hazard Analysis
We treat this compound as a High-Potency Unknown until specific toxicological data proves otherwise.[1][2][3][4]
Acetophenone Moiety: Known to cause acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A) [1].[1][2][3][6]
1,2-Thiazole (Isothiazole) Ring: Isothiazole derivatives are frequently biologically active and can act as potent skin sensitizers (H317) and aquatic toxins [2].[1][2][3][4]
Inferred Physical State: Based on molecular weight (203.26 g/mol ) and aromatic planarity, this compound is likely a solid crystalline powder at room temperature, increasing the risk of inhalation exposure to dusts.[2][3]
Core Safety Directive: Handle as a Sensitizing Irritant . All procedures must prevent inhalation of dust and direct skin contact.[2][3][4][7][8][9]
Personal Protective Equipment (PPE) Matrix
Effective protection requires a multi-barrier approach.[3][4][7] The following PPE is mandatory for all synthesis, purification, and weighing operations.
Protection Zone
Equipment Standard
Operational Logic (The "Why")
Respiratory
N95 or P100 Respirator (Minimum)
Why: As a likely solid powder, the primary vector for exposure is airborne dust during weighing.[1][2][3][4] Isothiazole rings can cause respiratory sensitization.[2][3][4]
Hand Protection
Double Nitrile Gloves (0.11 mm min.[2][3][4] thickness)
Why: Acetophenone derivatives can permeate standard latex.[2][3][4] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[2][3][4]
Why: Standard safety glasses are insufficient against airborne dusts or splashes from solubilized compound, which can cause severe ocular irritation.[3][4]
Body
Lab Coat (Buttoned, Long Sleeve)
Why: Prevents accumulation of dust on street clothes, reducing the risk of secondary exposure outside the lab.[2][3]
Engineering Controls & Handling Protocol
The following protocol uses a "Containment First" strategy to minimize the reliance on PPE alone.
A. Weighing & Transfer (Critical Step)[3][4]
Primary Control: All weighing of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3][4]
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.[2][3][4]
Technique: Use the "tare-outside, weigh-inside" method. Tare the vial outside, move it into the hood, add the compound, and close the vial before removing it from the hood.
B. Solubilization
Solvent Choice: Dissolve in a closed vessel. Common solvents for this class (DMSO, DMF, Ethanol) can enhance skin absorption of the solute.[3]
Ventilation: Maintain a sash height of <18 inches during active manipulation.[2][3][4]
C. Reaction Setup
Closed Systems: Prefer sealed reaction vessels (pressure tubes or round-bottoms with septa) over open reflux to contain vapors.[1][2][3][4]
Temperature Control: If heating, ensure a reflux condenser is active to prevent volatilization of the acetophenone core.[2][3][4]
Operational Workflow Visualization
This diagram outlines the decision logic for handling this compound based on its state (Solid vs. Solution).
Figure 1: Operational safety logic flow for handling solid and liquid forms of the target compound.[1][2][3][4][9]
Emergency Response Procedures
These procedures are self-validating: they assume the worst-case scenario (sensitization/toxicity) to ensure maximum safety.[1][2][3][4]
Decontamination: Wash skin with soap and copious water for 15 minutes.[2][3][4] Do not use ethanol or solvents, as they may increase absorption of the acetophenone derivative.[2][3][4]
Validation: If redness or itching occurs (signs of sensitization), seek medical attention.[2][3]
Eye Contact:
Immediate Action: Flush with eyewash station for 15 minutes, holding eyelids open.[2][3][4]
Follow-up: Consult an ophthalmologist, as acetophenones are known eye irritants.[1][2][3][4][10]
Inhalation:
Immediate Action: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3][4]
Spill Cleanup (Small Scale < 5g):
Solid: Do not dry sweep (creates dust).[3][4] Cover with a wet paper towel (water or PEG-400) to dampen, then scoop into a waste container.[1][2][3][4]
Liquid: Absorb with vermiculite or sand.[2][3][4] Do not use combustible materials like sawdust.[2][3][4]
Disposal & Deactivation
Principle: The isothiazole ring is robust; simple hydrolysis may not fully deactivate the biological activity.[2][3][4]
Primary Path:High-Temperature Incineration (with scrubber for sulfur oxides).[1][2][3][4]
Lab Waste Stream: Collect in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).[3][4]
National Center for Biotechnology Information (2026). PubChem Compound Summary for Acetophenone. Retrieved from [Link][1][2][3][4]
European Chemicals Agency (ECHA). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT) and related isothiazoles.[1][2][3][4][6] (General hazard profile for isothiazole class). Retrieved from [Link][1][2][3][4]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]